Tetra(4'-vinylphenyl)porphyrin
Description
Overview of Porphyrin Chemistry and its Significance in Contemporary Research
Porphyrins are a class of intensely colored, aromatic macrocyclic compounds composed of four modified pyrrole (B145914) subunits linked at their α-carbon atoms by methine bridges. wikipedia.orginflibnet.ac.in This unique structure forms a highly conjugated system with 22 π-electrons, 18 of which participate in a delocalized aromatic network, a feature that adheres to Hückel's rule for aromaticity. nih.gov This extended conjugation is responsible for their strong absorption of light in the visible region, most notably a sharp and intense peak around 400 nm known as the Soret band, and several weaker absorptions at longer wavelengths called Q-bands. nih.govnumberanalytics.com
The significance of porphyrins in contemporary research stems from their fundamental roles in nature and their versatile applications across numerous scientific disciplines. In biological systems, porphyrin derivatives are indispensable. inflibnet.ac.innumberanalytics.comebsco.com Heme, an iron-containing porphyrin, is the prosthetic group in hemoglobin and myoglobin, responsible for oxygen transport, and is also a key component of cytochromes involved in electron transport chains. inflibnet.ac.inebsco.com Chlorophylls, which are magnesium-containing porphyrin derivatives, are the primary pigments in photosynthesis, capturing light energy to convert it into chemical energy. inflibnet.ac.inebsco.com
The chemical and physical properties of porphyrins can be finely tuned by introducing various substituents at their peripheral positions or by inserting different metal ions into the central cavity. numberanalytics.comnih.gov This "functionalization" allows for the creation of a vast library of porphyrin-based molecules with tailored electronic, catalytic, and photophysical properties. nih.gov Consequently, synthetic porphyrins are extensively investigated for a wide range of applications, including catalysis, where metalloporphyrins can mimic enzyme activity, and in medicine, particularly for photodynamic therapy (PDT), where their ability to generate reactive oxygen species upon light activation is used to destroy cancer cells. wikipedia.orgnumberanalytics.comnih.gov They are also explored as components in molecular electronics, sensors, and for the development of new materials. wikipedia.org
The Unique Role of Vinylphenyl Substitution in Porphyrin Macrocycles
The introduction of vinylphenyl groups at the meso-positions of the porphyrin macrocycle, creating compounds like Tetra(4'-vinylphenyl)porphyrin, imparts several unique and advantageous characteristics. The vinyl group (–CH=CH₂) is a particularly valuable functional handle for several reasons.
Primarily, the vinyl group is a polymerizable moiety. researchgate.net This allows this compound to act as a monomer, enabling the synthesis of porphyrin-based polymers. researchgate.net These polymers can be designed as linear chains, cross-linked networks, or porous organic polymers (POPs), which have shown significant promise in applications such as gas storage and separation, and heterogeneous catalysis. bohrium.comrsc.orgnih.gov The electropolymerization of vinyl-substituted porphyrins, a method pioneered in the early 1980s, offers a straightforward way to create thin, durable, and catalytically active films on electrode surfaces. researchgate.net
Furthermore, the vinyl group is amenable to a wide range of chemical modifications through well-established organic reactions. nih.govmdpi.com For instance, it can readily participate in addition reactions, cycloadditions, and modern catalytic cross-coupling reactions. mdpi.comrsc.org This versatility allows for the post-synthetic functionalization of the porphyrin, enabling the attachment of other molecules or functional groups to tailor its properties for specific applications, a strategy that is often more practical than building a complex porphyrin from scratch. nih.gov
The presence of the phenyl spacer between the porphyrin core and the vinyl group also plays a role. It provides a degree of electronic decoupling and steric separation, which can influence the photophysical properties and prevent unwanted quenching interactions in polymeric or aggregated systems. However, bulky substituents can also induce non-planar distortions (ruffling) of the porphyrin macrocycle, which can subtly alter its electrochemical properties by destabilizing the highest occupied molecular orbital (HOMO). researchgate.net
Research Rationale and Scope of Investigation for this compound
The rationale for investigating this compound is driven by its potential as a versatile building block for advanced functional materials. The presence of four polymerizable vinylphenyl units on a stable, photoactive, and catalytically competent porphyrin core makes it a highly attractive monomer for materials science.
The primary research scope includes:
Materials Synthesis: A major focus is on the use of this compound to synthesize novel polymers. This includes the creation of Porous Organic Polymers (POPs) and Covalent Organic Frameworks (COFs). bohrium.comiu.edu.sa Researchers are exploring how the rigid and well-defined structure of the porphyrin can be used to create materials with high surface areas and ordered porosity, which are desirable for applications in gas adsorption, separation, and storage. rsc.orgnih.gov
Heterogeneous Catalysis: By incorporating this compound into solid supports (e.g., polymers or silica), its catalytic activity can be harnessed in a heterogeneous fashion. researchgate.net This is advantageous for industrial processes as it allows for easy separation of the catalyst from the reaction products and enhances catalyst stability and reusability. researchgate.net Metallated versions of these materials are being investigated for a variety of catalytic transformations.
Biomedical Applications: The photophysical properties of porphyrins make them excellent candidates for photodynamic therapy (PDT). nih.govmdpi.comchemrxiv.org Research is underway to incorporate this compound into nanostructures or polymers to improve its delivery to target tissues, reduce aggregation-induced quenching, and enhance its efficacy as a photosensitizer for destroying tumors or combating microbial infections. mdpi.comresearchgate.netmdpi.com
Sensors and Electronics: The ability to electropolymerize vinyl-substituted porphyrins onto conductive surfaces is being explored for the development of chemical sensors. researchgate.net The porphyrin film can interact with specific analytes, causing a measurable change in its electrochemical or optical properties.
Historical Context of Vinyl-Substituted Porphyrin Synthesis and Early Applications
The synthesis of porphyrins with vinyl substituents has been a long-standing challenge and a significant area of research in porphyrin chemistry. Early efforts were famously driven by the goal of achieving the total synthesis of heme, which contains two vinyl groups. Hans Fischer, a Nobel laureate, faced considerable difficulties in attaching these vinyl groups to the porphyrin skeleton due to the harsh reaction conditions available at the time. rsc.org
The development of more versatile synthetic methods for meso-substituted porphyrins, such as the Lindsey synthesis, revolutionized the field. nih.gov This method allows for the condensation of pyrrole with a wide variety of aldehydes, including 4-vinylbenzaldehyde (B157712), to produce tetra-arylporphyrins like this compound in good yields under relatively mild conditions. nih.gov
One of the earliest and most significant applications of vinyl-substituted porphyrins was in the field of electropolymerization. In 1983, Macor and Spiro demonstrated that vinyl-substituted porphyrins could be electrochemically oxidized to form vinyl radicals, which then couple to form a polymeric film on an electrode surface. researchgate.net This discovery opened up a new avenue for creating modified electrodes with immobilized porphyrin catalysts, which has since been extensively developed for applications in electrocatalysis and sensing. researchgate.net
Properties
Molecular Formula |
C52H38N4 |
|---|---|
Molecular Weight |
718.9 g/mol |
IUPAC Name |
5,10,15,20-tetrakis(4-ethenylphenyl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C52H38N4/c1-5-33-9-17-37(18-10-33)49-41-25-27-43(53-41)50(38-19-11-34(6-2)12-20-38)45-29-31-47(55-45)52(40-23-15-36(8-4)16-24-40)48-32-30-46(56-48)51(44-28-26-42(49)54-44)39-21-13-35(7-3)14-22-39/h5-32,53,56H,1-4H2 |
InChI Key |
XQIAXXYRVQWCDQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C=C)C8=CC=C(C=C8)C=C)C=C4)C9=CC=C(C=C9)C=C)N3 |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for Tetra 4 Vinylphenyl Porphyrin
Direct Condensation Approaches for Core Porphyrin Synthesis
The synthesis of the tetra(4'-vinylphenyl)porphyrin macrocycle is primarily achieved through the condensation of pyrrole (B145914) with a substituted benzaldehyde, in this case, 4-vinylbenzaldehyde (B157712). The two most prominent methods for this class of reaction are the Adler-Longo and Lindsey methodologies, each with distinct conditions and outcomes.
The synthesis of meso-substituted porphyrins like this compound involves the acid-catalyzed condensation of an aldehyde with pyrrole. nih.gov The most common approaches are adaptations of the Adler-Longo and Lindsey methods. chemijournal.com
The Adler-Longo method is a one-pot synthesis that involves refluxing 4-vinylbenzaldehyde and pyrrole in a high-boiling carboxylic acid, such as propionic acid, open to the air. chemijournal.comulisboa.pt The acid acts as both the catalyst and the solvent, and atmospheric oxygen serves as the oxidizing agent to convert the intermediate porphyrinogen (B1241876) to the final porphyrin. arkat-usa.org While prized for its operational simplicity and suitability for large-scale preparations, this method often results in lower yields (typically 10-30%) and can produce significant tarry by-products. chemijournal.comnih.gov A key challenge when using 4-vinylbenzaldehyde is the potential for acid-catalyzed polymerization of the vinyl groups at the high temperatures required for the reaction (around 141°C in propionic acid). nih.gov
The Lindsey synthesis offers a milder, two-step alternative that can lead to higher yields and purer products, making it suitable for aldehydes with sensitive functional groups. nih.govchemijournal.com This method involves the condensation of 4-vinylbenzaldehyde and pyrrole at room temperature in a halogenated solvent like dichloromethane (B109758), using a catalyst such as trifluoroacetic acid (TFA) or boron trifluoride etherate (BF₃·OEt₂). arkat-usa.orgscispace.com This first step occurs under an inert atmosphere to form the non-aromatic porphyrinogen intermediate. nih.gov In the second step, a mild oxidizing agent, typically 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), is added to aromatize the porphyrinogen to the final porphyrin. arkat-usa.org The main drawback of the Lindsey method is the requirement for high dilution conditions to prevent polymerization, which makes it less amenable to large-scale industrial synthesis. chemijournal.com
Optimizing the synthesis of this compound is crucial for maximizing yield and purity. Key parameters that can be adjusted include the choice of solvent, catalyst, temperature, and the molar ratio of reactants.
For Adler-Longo type syntheses, mixed-solvent systems have been shown to improve yields compared to using a single carboxylic acid. arkat-usa.orgnih.gov For instance, a mixture of propionic acid, glacial acetic acid, and m-nitrotoluene can enhance the reaction. nih.gov The addition of m-nitrotoluene serves as a more effective oxidant than atmospheric oxygen, promoting the complete conversion of the porphyrinogen intermediate. arkat-usa.orgnih.gov Adjusting the solvent ratio allows for fine-tuning the polarity and acidity of the reaction medium to increase the collision frequency of reactants. nih.gov
Varying the stoichiometry of the precursors, 4-vinylbenzaldehyde and pyrrole, is another critical factor. An equimolar ratio is typically used, but slight adjustments can sometimes maximize the yield of the desired tetrasubstituted porphyrin while minimizing the formation of unwanted side products. chemijournal.com The concentration of the acid catalyst in the Lindsey method also requires careful optimization to ensure efficient cyclization without promoting degradation or side reactions. nih.gov
| Parameter | Adler-Longo Method | Lindsey Method | Effect on Synthesis |
|---|---|---|---|
| Solvent | Propionic Acid, Mixed-Solvents (e.g., Propionic/Acetic Acid/m-nitrotoluene) | Dichloromethane, Chloroform (B151607) | Affects reactant solubility, reaction temperature, and catalyst activity. Mixed solvents can optimize polarity and improve yields. nih.gov |
| Catalyst | Propionic Acid (serves as catalyst and solvent) | Trifluoroacetic Acid (TFA), BF₃·OEt₂ | Acid catalyst is essential for the condensation reaction. Catalyst choice and concentration impact reaction rate and yield. |
| Temperature | Reflux (e.g., 141°C in propionic acid) | Room Temperature | Higher temperatures in the Adler-Longo method can lead to polymerization of the vinyl group; the milder conditions of the Lindsey method avoid this. |
| Oxidant | Atmospheric Oxygen, m-nitrotoluene | DDQ, Chloranil | Crucial for the final aromatization step. Milder oxidants like DDQ used in the Lindsey method are often more efficient and produce fewer by-products than air oxidation. arkat-usa.org |
| Concentration | Higher concentrations possible | High dilution required (~10⁻² M) | High dilution in the Lindsey method prevents unwanted polymerization but limits scalability. chemijournal.com |
Traditional porphyrin syntheses often involve hazardous solvents, high energy consumption, and significant waste generation. researchgate.net In response, greener synthetic methodologies have been developed. These approaches aim to reduce environmental impact by minimizing solvent use, employing less toxic reagents, and improving energy efficiency.
Mechanochemistry offers a solvent-free alternative for porphyrin synthesis. nih.govorientjchem.org This technique involves the manual or mechanical grinding of the reactants (4-vinylbenzaldehyde and pyrrole) with a solid acid catalyst, such as p-toluenesulfonic acid. nih.govorientjchem.org The mechanical force initiates the C-C bond formation, leading to the porphyrinogen intermediate, which is then oxidized. nih.gov This method drastically reduces solvent waste and can be performed at room temperature, thus lowering energy consumption. orientjchem.org
Microwave-assisted synthesis is another green approach that can significantly accelerate the reaction. researchgate.net By using microwave irradiation, the reaction time for porphyrin synthesis can be reduced from hours to minutes. This method allows for precise temperature control and can be optimized for power and duration to maximize yields while minimizing energy use. researchgate.net
Furthermore, efforts have been made to replace hazardous chlorinated solvents and expensive or toxic oxidizing agents like DDQ. nih.govnih.gov Newer protocols utilize water-methanol mixtures as solvents and rely on air oxidation, making the process cheaper, safer, and more environmentally friendly. nih.govnih.gov These methods often involve a simple two-step protocol where the initial condensation is followed by refluxing in a solvent like dimethylformamide (DMF) to achieve oxidation, providing a scalable and reproducible yield of 10-40% with high purity. nih.gov
| Green Approach | Key Features | Advantages over Traditional Methods |
|---|---|---|
| Mechanochemistry | Solvent-free grinding of reactants with a solid catalyst. nih.gov | Eliminates bulk organic solvents, reduces waste, operates at room temperature. orientjchem.org |
| Microwave-Assisted Synthesis | Uses microwave irradiation to rapidly heat the reaction mixture. researchgate.net | Drastically reduces reaction times (minutes vs. hours), improves energy efficiency, allows for precise process control. researchgate.net |
| Alternative Solvents/Oxidants | Use of water-methanol mixtures and air oxidation. nih.gov | Avoids hazardous chlorinated solvents and toxic/expensive chemical oxidants like DDQ. nih.gov |
Metalation Techniques for this compound Complexes
The insertion of a metal ion into the central cavity of the porphyrin macrocycle is a crucial derivatization step that significantly modifies its properties. This process, known as metalation, involves the displacement of the two inner pyrrolic protons by a metal cation.
A wide variety of metals can be incorporated into the this compound core. The specific methodology depends on the metal and its salt precursor. Generally, the free-base porphyrin is dissolved in a suitable high-boiling solvent, such as dimethylformamide (DMF), toluene, or chloroform, and heated with an excess of a metal salt. researchgate.netmdpi.com
Commonly used metal precursors include metal chlorides, acetates, or other salts. For example, zinc(II) can be introduced using zinc acetate, while copper(II) insertion often employs copper(II) acetate. researchgate.net Transition metals like iron, cobalt, and nickel, as well as main group metals like tin, can be incorporated using their respective chloride salts. nih.govmdpi.comnih.gov The reaction progress can often be monitored visually by the color change of the solution and confirmed spectroscopically.
| Metal | Typical Metal Precursor | Common Solvent | General Conditions |
|---|---|---|---|
| Zinc (Zn) | Zinc Acetate (Zn(OAc)₂) | DMF, Chloroform/Methanol (B129727) | Reflux |
| Copper (Cu) | Copper Acetate (Cu(OAc)₂) | DMF, Toluene | Reflux |
| Nickel (Ni) | Nickel Chloride (NiCl₂) | DMF | Reflux |
| Cobalt (Co) | Cobalt Chloride (CoCl₂) | Toluene | Reflux |
| Iron (Fe) | Iron(II) Chloride (FeCl₂) | DMF | Reflux under inert atmosphere |
| Palladium (Pd) | Palladium Chloride (PdCl₂) | Benzonitrile | Reflux nih.gov |
| Indium (In) | Indium Chloride (InCl₃) | Acetic Acid | Reflux nih.gov |
| Tin (Sn) | Dibutyltin dichloride (Bu₂SnCl₂) | Toluene | Reflux under nitrogen atmosphere mdpi.com |
The introduction of a metal ion into the porphyrin core has a profound impact on its electronic structure, which is readily observed in its UV-visible absorption spectrum. mdpi.com Free-base porphyrins typically exhibit an intense Soret band (or B band) around 415-420 nm and four weaker Q bands in the 500-700 nm region. mdpi.com Upon metalation, the spectrum simplifies: the Soret band often undergoes a slight blue shift (hypsochromic shift), and the four Q bands collapse into two. nih.govmdpi.com This spectral change is a reliable indicator of successful metal insertion. mdpi.com
Metalation also significantly alters the redox behavior of the porphyrin. The half-wave potentials for oxidation and reduction are influenced by the electronegativity and electronic configuration of the central metal. usu.eduresearchgate.net This tuning of redox properties is critical for applications in catalysis, where metalloporphyrins often act as mimics of heme-containing enzymes like cytochrome P450. nih.gov Furthermore, the metal center can serve as a binding site for axial ligands, providing an additional mechanism to modulate the complex's reactivity and electronic properties. usu.edu
Peripheral Functionalization via Vinyl Groups
The vinyl groups of this compound are amenable to a variety of chemical transformations, making them ideal handles for peripheral functionalization. These reactions can be broadly categorized into polymerization and copolymerization strategies, covalent grafting and surface immobilization techniques, and post-synthetic modification of the vinyl moieties.
Polymerization and Copolymerization Strategies for Macromolecular Architectures
The presence of four polymerizable vinyl groups on the periphery of the this compound macrocycle allows for its use as a monomer in the synthesis of novel macromolecular architectures. These porphyrin-containing polymers exhibit unique photophysical and electronic properties, making them attractive for applications in areas such as organic electronics, catalysis, and sensing.
Radical polymerization is a widely employed technique for the synthesis of high molecular weight polymers from vinyl monomers. While direct studies on the radical polymerization of this compound are not extensively detailed in the literature, the principles can be inferred from the polymerization of other vinyl-functionalized porphyrins. The process typically involves the use of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, to generate radicals that initiate the polymerization of the vinyl groups.
The resulting polymers are expected to consist of a polystyrene-type backbone with pendant porphyrin macrocycles. The degree of cross-linking can be controlled by the reaction conditions, such as monomer concentration and initiator-to-monomer ratio. The properties of the resulting polymers, including their solubility, thermal stability, and photophysical characteristics, are influenced by the polymer chain length and the extent of cross-linking.
Table 1: Examples of Radical Polymerization of Porphyrin-Containing Monomers
| Porphyrin Monomer | Initiator | Solvent | Polymer Characteristics |
| 5-(4-Acrylamidophenyl)-10,15,20-triphenylporphyrin | AIBN | DMF | Soluble, fluorescent polymer |
| 5-[4-(Acryloyloxy)phenyl]-10,15,20-triphenylporphyrin | AIBN | Toluene | Cross-linked, insoluble polymer |
| 5-(4-Vinylphenyl)-10,15,20-triphenylporphyrin | AIBN | Benzene | Soluble polymer with pendant porphyrins |
Electropolymerization is a powerful technique for the fabrication of thin, uniform, and conductive polymer films on electrode surfaces. This method offers precise control over film thickness and morphology. While the electropolymerization of this compound has not been specifically detailed, studies on analogous porphyrins with electroactive peripheral groups, such as amino or hydroxyl functionalities, provide valuable insights. pdx.edu
The process involves the electrochemical oxidation or reduction of the porphyrin monomer in an electrolyte solution, leading to the formation of radical species that polymerize on the electrode surface. For this compound, it is conceivable that the vinyl groups could be electrochemically activated to initiate polymerization, or that the porphyrin ring itself could be oxidized to form radical cations that attack the vinyl groups of neighboring molecules. The resulting films would be expected to be highly cross-linked and insoluble, with potential applications in sensors, electrocatalysis, and photoelectrochemical devices.
Table 2: Electropolymerization of Functionalized Tetraphenylporphyrins
| Porphyrin Monomer | Electrode | Electrolyte | Film Characteristics |
| 5,10,15,20-Tetrakis(4-aminophenyl)porphyrin | ITO | Dichloromethane/Pyridine | Nanofibrous, conductive film |
| 5,10,15,20-Tetrakis(4-hydroxyphenyl)porphyrin | ITO | Acetonitrile (B52724) | Uniform, photoactive film researchgate.net |
"Click chemistry" encompasses a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. One of the most prominent click reactions is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). While the vinyl groups of this compound are not direct participants in CuAAC, they can be readily converted into azides or alkynes to enable this powerful ligation chemistry.
A more direct modular approach involving the vinyl groups is the thiol-ene reaction . This reaction proceeds via a radical-mediated addition of a thiol to a carbon-carbon double bond, offering a highly efficient and versatile method for functionalization. nih.gov The vinyl groups of this compound can react with a variety of thiol-containing molecules to introduce new functionalities, such as peptides, sugars, or synthetic polymers. rsc.org This approach allows for the modular construction of complex porphyrin-based architectures with tailored properties.
Covalent Grafting and Surface Immobilization Techniques
The immobilization of this compound onto solid supports is of great interest for the development of heterogeneous catalysts, sensors, and functional materials. The vinyl groups provide a convenient handle for covalent attachment to a variety of surfaces.
One common strategy involves the surface-initiated polymerization of this compound from a surface that has been pre-functionalized with a polymerization initiator. For example, a silica (B1680970) or gold surface can be modified with an initiator-containing silane (B1218182) or thiol, respectively. Subsequent polymerization of the porphyrin monomer leads to the growth of a dense layer of porphyrin-containing polymer chains covalently attached to the surface.
Alternatively, pre-synthesized poly[this compound] can be grafted onto a surface. This can be achieved by introducing reactive functional groups onto the polymer backbone that can then react with a complementary functionalized surface.
Table 3: Strategies for Surface Immobilization of Porphyrins
| Porphyrin Derivative | Surface | Immobilization Method | Application |
| 5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin | Silica | Amide coupling | Heterogeneous catalysis researchgate.net |
| Porphyrin with triethoxysilyl groups | Glass | Sol-gel process | Optical sensing |
| Thiol-functionalized porphyrin | Gold | Self-assembled monolayer | Molecular electronics |
Post-Synthetic Modification of Vinyl Moieties
The vinyl groups of this compound can undergo a variety of chemical transformations to introduce new functional groups or to modify the electronic properties of the porphyrin macrocycle. These post-synthetic modifications offer a powerful tool for fine-tuning the properties of the porphyrin for specific applications.
Common reactions of the vinyl group include:
Hydrogenation: Reduction of the vinyl groups to ethyl groups can improve the stability of the molecule and alter its solubility.
Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond can provide a reactive handle for further functionalization through nucleophilic substitution or cross-coupling reactions.
Epoxidation: Reaction with peroxy acids can convert the vinyl groups into epoxides, which are versatile intermediates for the introduction of a variety of functional groups.
Hydroformylation: The addition of a formyl group and a hydrogen atom across the double bond can introduce an aldehyde functionality, which can be used in a wide range of subsequent reactions.
Diels-Alder Reaction: The vinyl groups can act as dienophiles in Diels-Alder reactions, allowing for the construction of complex fused ring systems on the periphery of the porphyrin.
These modifications can significantly impact the photophysical properties of the porphyrin, such as its absorption and emission wavelengths, as well as its redox potentials. Careful selection of the post-synthetic modification strategy allows for the rational design of porphyrin-based materials with tailored functionalities. researchgate.net
Purification and Isolation Protocols for Research-Grade this compound
The purification of this compound from the crude reaction mixture is a critical step that significantly impacts the material's properties and performance in downstream applications. The deep purple color of porphyrins can make visual assessment of separation on a column challenging. 20.210.105 The most common and effective strategies involve a combination of chromatographic techniques and crystallization methods to remove impurities such as unreacted aldehydes, pyrrole, and polymeric byproducts.
Chromatographic Separations (Column, HPLC)
Chromatography is a cornerstone of porphyrin purification, leveraging the differential partitioning of components between a stationary phase and a mobile phase to achieve separation. Both traditional column chromatography and High-Performance Liquid Chromatography (HPLC) are employed, with the choice often depending on the scale of the purification and the desired final purity.
Column Chromatography:
Gravity column chromatography using silica gel is a widely adopted method for the bulk purification of this compound. 20.210.105 The selection of the eluent system is critical for successful separation. A common approach involves a gradient of solvents, starting with a non-polar solvent to elute less polar impurities, followed by an increase in polarity to elute the desired porphyrin. For analogous tetra-aryl porphyrins, various solvent systems have been proven effective. For instance, a mixture of dichloromethane and hexane (B92381) is frequently used, with the ratio adjusted to optimize separation. mdpi.com Another common eluent system is a combination of chloroform and ethyl acetate.
Interactive Table: Column Chromatography Parameters for Porphyrin Purification
| Stationary Phase | Eluent System (Mobile Phase) | Compound Type |
|---|---|---|
| Silica Gel | Dichloromethane/Hexane (e.g., 1:3 v/v) | Tetra-aryl porphyrins mdpi.com |
| Silica Gel | Chloroform/Ethyl Acetate (e.g., 9:1 v/v) | Tetra(4-ethylphenyl) porphyrin mdpi.com |
High-Performance Liquid Chromatography (HPLC):
For achieving very high purity, especially on an analytical or semi-preparative scale, reversed-phase HPLC is a powerful technique. While specific methods for this compound are not extensively detailed in readily available literature, methods for similar tetra-aryl porphyrins can be adapted. These methods typically utilize a C18 or C8 stationary phase and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. A gradient elution is often employed to ensure good resolution of the porphyrin from closely related impurities. For instance, a gradient system of acetonitrile and aqueous acetic acid has been successfully used for the purity assessment of various aryl porphyrins. The use of HPLC can also be crucial for monitoring the progress of reactions and for quality control of the final product. researchgate.net
Recrystallization and Other Crystallization Methods
Recrystallization is a powerful technique for the final purification of this compound, effectively removing residual impurities that may co-elute during chromatography. The principle lies in the differential solubility of the porphyrin and impurities in a given solvent or solvent mixture at different temperatures.
A common method involves dissolving the crude or partially purified porphyrin in a minimal amount of a good solvent, such as dichloromethane or chloroform, at an elevated temperature. A poor solvent, or anti-solvent, such as methanol or hexane, is then slowly added until the solution becomes slightly turbid. mdpi.com Upon cooling, the porphyrin crystallizes out of the solution, leaving the more soluble impurities behind. The resulting crystals are then collected by filtration, washed with a cold portion of the poor solvent, and dried. For other tetra-aryl porphyrins, dissolving the compound in a hot solvent like ethanol (B145695) and then slowly adding water has also been used to induce crystallization. wpi.edu
Interactive Table: Recrystallization Solvents for Porphyrin Purification
| Good Solvent | Poor Solvent (Anti-solvent) | Compound Type |
|---|---|---|
| Dichloromethane | Methanol | Tetra-aryl porphyrins mdpi.com |
| Chloroform | Methanol | Tetra(4-ethylphenyl) porphyrin nih.gov |
By carefully selecting and combining these chromatographic and crystallization techniques, researchers can obtain this compound of high purity, which is essential for its successful application in advanced materials and biomedical research.
Advanced Spectroscopic and Analytical Characterization Techniques for Research Investigation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of porphyrins in solution. nih.gov The unique aromatic and highly conjugated nature of the porphyrin macrocycle gives rise to a characteristic ring current effect, which significantly influences the chemical shifts of the protons, making NMR an exceptionally informative tool. nih.govmdpi.com
1H and 13C NMR for Chemical Shift and Connectivity
The ¹H NMR spectrum of tetra(4'-vinylphenyl)porphyrin and its analogues provides a wealth of information. Due to the diamagnetic anisotropy of the porphyrin ring, the inner N-H protons are strongly shielded and appear at unusually high field, typically around -2 to -3 ppm. nih.govulisboa.pt Conversely, the protons on the periphery of the macrocycle, such as the β-pyrrolic protons and the protons of the phenyl and vinyl groups, are deshielded and resonate at lower fields. nih.govulisboa.pt The protons of the vinyl group typically exhibit characteristic signals: a doublet of doublets for the proton on the α-carbon and two distinct doublets for the geminal protons on the β-carbon. cas.cz
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The highly conjugated system of the porphyrin results in a wide range of chemical shifts. The signals for the carbons in the vinyl groups and the phenyl rings can be assigned based on their expected chemical environments and through correlation with ¹H NMR data. nih.govrsc.org The enhanced organic solubility provided by groups like trimethylsilyl (B98337) (TMS) can be advantageous for obtaining high-quality NMR spectra. nih.gov
Table 1: Representative ¹H NMR Chemical Shift Data for Porphyrin Moieties
| Proton Type | Typical Chemical Shift (δ, ppm) | Reason for Shift |
|---|---|---|
| Inner N-H Protons | -2.0 to -3.0 | Shielded by the porphyrin ring current nih.govulisboa.pt |
| β-Pyrrolic Protons | 8.0 to 9.0 | Deshielded by the porphyrin ring current nih.gov |
| Meso-Phenyl Protons | 7.0 to 8.5 | Deshielded by the porphyrin ring current and phenyl ring currents ulisboa.ptcore.ac.uk |
| Vinyl Protons | 5.0 to 7.0 | Located on the periphery of the macrocycle cas.cz |
Two-Dimensional NMR (COSY, NOESY, HSQC, HMBC) for Complex Structures
For a molecule as complex as this compound, one-dimensional NMR spectra can be crowded and difficult to interpret fully. Two-dimensional (2D) NMR techniques are indispensable for unambiguous assignment of resonances and for determining the complete molecular structure. cam.ac.uk
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) scalar couplings. cam.ac.ukoxinst.com For this compound, COSY spectra would show correlations between the vinyl protons, as well as between adjacent protons on the phenyl rings. cas.czmassey.ac.nz This is crucial for confirming the connectivity within the vinylphenyl substituents.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about protons that are close in space, even if they are not directly bonded. nih.govcore.ac.uk This is particularly useful for determining the three-dimensional structure and conformation of the molecule. For instance, NOESY can show correlations between the protons of the vinyl group and the adjacent phenyl ring protons. massey.ac.nz
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). nih.gov This experiment is essential for assigning the ¹³C NMR spectrum by linking each carbon to its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. This technique is invaluable for establishing the connectivity between different functional groups, for example, by showing correlations between the protons of the phenyl ring and the carbons of the porphyrin macrocycle.
The combination of these 2D NMR experiments allows for a detailed and unambiguous assignment of all proton and carbon signals, providing a comprehensive picture of the molecular structure of this compound. chemrxiv.org
Paramagnetic NMR for Metalloporphyrin Studies
When a paramagnetic metal ion is introduced into the porphyrin core, the resulting metalloporphyrin exhibits significantly different NMR properties. The unpaired electrons of the metal ion cause large shifts in the NMR signals, known as hyperfine shifts. uni-muenchen.dersc.org These shifts can spread the ¹H NMR spectrum over a much wider range (e.g., more than 50 ppm), often leading to enhanced resolution of signals from protons in chemically similar environments. uni-muenchen.de
The temperature dependence of these isotropic shifts and the relaxation times of the signals provide valuable information about the electronic structure of the metal center and its interaction with the porphyrin ligand. rsc.orgmdpi.com Paramagnetic NMR is a powerful tool for studying the electronic and structural properties of metallated this compound complexes. rsc.org
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis.
MALDI-TOF MS and HRMS
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that is well-suited for the analysis of large, non-volatile molecules like porphyrins. nih.govresearchgate.net In this method, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte molecules with minimal fragmentation. nih.gov MALDI-TOF MS provides a rapid and effective way to determine the molecular weight of this compound and its derivatives. massey.ac.nzcas.cz The use of high molecular weight porphyrins as matrices themselves has been explored to minimize interference from matrix signals in the low-mass range. nih.govresearchgate.net
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. nih.govgoogleapis.com This is crucial for confirming the chemical formula of newly synthesized compounds like this compound. chemrxiv.org
Table 2: Mass Spectrometry Data for Porphyrin Compounds
| Compound | Ionization Method | Calculated m/z | Observed m/z | Reference |
|---|---|---|---|---|
| 5,10,15,20-Tetrakis(3-fluorophenyl)-2-(4-vinylphenyl)porphyrin | MALDI-TOF-MS | 788.26 (for C₅₂H₃₂F₄N₄) | 788.00 | cas.cz |
| Cobalt(II) 5,10,15,20-tetrakis(3-fluorophenyl)-2-(4-vinylphenyl)porphyrin | MALDI-TOF-MS | 743.13 (for C₄₄H₂₄CoF₄N₄) | 742.79 | cas.cz |
| 5,10,15,20-Tetrakis(2,6-diphenyl-4-(trimethylsilyl)phenyl)porphyrin | HRMS (MALDI) | 1912.7913 ([M+H]⁺ for C₁₃₆H₁₁₁N₄Si₄⁺) | 1912.7938 | nih.gov |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is another soft ionization technique that is widely used for the analysis of a broad range of molecules, including porphyrins. asianpubs.org ESI is particularly useful for analyzing ionic or polar compounds and can be readily coupled with liquid chromatography for the analysis of complex mixtures. ESI-MS can be used to determine the molecular weight of this compound and its metal complexes. researchgate.netrsc.org Tandem mass spectrometry (ESI-MS/MS) can be employed to study the fragmentation patterns of the molecular ions, providing valuable structural information. asianpubs.orgnih.gov The fragmentation patterns can reveal details about the substituents and their linkages to the porphyrin core.
Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Photophysical Property Probing
Electronic spectroscopy is fundamental to elucidating the photophysical properties of this compound, revealing how the molecule interacts with light.
The electronic absorption spectrum of a typical free-base porphyrin, such as this compound, dissolved in an organic solvent like dichloromethane (B109758) or acetonitrile (B52724), is defined by two principal features originating from π-π* electronic transitions within the highly conjugated macrocycle. researchgate.netresearchgate.net These features are the Soret band and the Q-bands. ionicviper.org
The most prominent feature is an extremely intense absorption band in the near-ultraviolet region, typically between 410 and 440 nm, known as the Soret or B band. researchgate.netresearchgate.net This band corresponds to the strong electronic transition from the ground state (S₀) to the second excited singlet state (S₂). researchgate.netresearchgate.netlasalle.edu For closely related free-base porphyrins, this band is observed around 416-418 nm. researchgate.netscielo.br
In the visible region of the spectrum, typically between 500 and 700 nm, a set of four weaker absorption bands, known as Q-bands, are observed. researchgate.netresearchgate.net These bands are associated with the transition from the ground state (S₀) to the first excited singlet state (S₁), which is formally forbidden by symmetry but becomes partially allowed due to vibronic coupling. ionicviper.orgresearchgate.net The presence of the two inner N-H protons in a free-base porphyrin lowers the molecular symmetry, causing the degeneracy of the excited state to be lifted. researchgate.net This, combined with vibrational excitations, results in the characteristic four-peak pattern of the Q-bands. researchgate.net These four bands are often labeled as Qₓ(0,0), Qᵧ(0,0), Qₓ(1,0), and Qᵧ(1,0), representing transitions to the 0 and 1 vibrational levels of the two non-degenerate electronic components (x and y) of the S₁ state. researchgate.net
The theoretical basis for these electronic transitions is well-described by Gouterman's four-orbital model, which considers the transitions between the two highest occupied molecular orbitals (HOMOs) and the two lowest unoccupied molecular orbitals (LUMOs). ionicviper.orgresearchgate.net
A representative dataset for the electronic absorption of a similar free-base meso-substituted vinylphenyl porphyrin in acetonitrile is presented below.
Table 1: Representative Electronic Absorption Data for a Tetra(vinylphenyl)porphyrin Analogue
| Band | Wavelength (nm) | Molar Absorptivity (ε / M⁻¹ cm⁻¹) | Transition |
|---|---|---|---|
| Soret (B) | 417 | 303,175 | S₀ → S₂ |
| Qᵧ(1,0) | 512 | 16,250 | S₀ → S₁ |
| Qᵧ(0,0) | 546 | 5,110 | S₀ → S₁ |
| Qₓ(1,0) | 587 | 5,190 | S₀ → S₁ |
| Qₓ(0,0) | 643 | 2,155 | S₀ → S₁ |
Data derived from a closely related compound, meso-tetra(4-pyridylvinylphenyl)porphyrin, in acetonitrile. scielo.br
Upon excitation into its absorption bands, this compound exhibits characteristic fluorescence emission. Following excitation, rapid internal conversion from higher excited states (like S₂) to the first excited singlet state (S₁) occurs in less than 100 femtoseconds. researchgate.net Fluorescence is therefore observed only from the S₁ state back to the ground state (S₀). lasalle.edu
The fluorescence emission spectrum of free-base porphyrins typically displays two main bands in the red region of the visible spectrum. researchgate.netresearchgate.net The higher energy band, often the more intense of the two, is the Q(0,0) emission, corresponding to the transition from the lowest vibrational level of the S₁ state to the lowest vibrational level of the S₀ state. researchgate.netresearchgate.net A second, weaker band appears at a longer wavelength, which is the Q(0,1) vibronic band, resulting from a transition to a higher vibrational level of the ground state. researchgate.netresearchgate.net For typical tetraphenylporphyrin (B126558) derivatives, these emission bands are found around 650 nm and 715 nm. researchgate.netchalcogen.ro
The fluorescence excitation spectrum, which measures the fluorescence intensity at a fixed emission wavelength while scanning the excitation wavelength, generally mirrors the absorption (UV-Vis) spectrum. chalcogen.ro This indicates that the same electronic states populated during absorption are responsible for the subsequent fluorescence emission.
Table 2: Typical Fluorescence Emission Bands for Free-Base Porphyrins
| Emission Band | Approximate Wavelength (nm) | Transition |
|---|---|---|
| Q(0,0) | 650 - 660 | S₁ (v=0) → S₀ (v=0) |
| Q(0,1) | 710 - 722 | S₁ (v=0) → S₀ (v=1) |
Data compiled from various tetraphenylporphyrin derivatives. researchgate.netresearchgate.netchalcogen.ro
Time-resolved fluorescence spectroscopy is a powerful technique to investigate the lifetime and decay pathways of the excited states of this compound. These measurements provide critical information on the dynamics of processes such as fluorescence, internal conversion, and intersystem crossing to the triplet state. researchgate.netcapes.gov.br
For free-base porphyrins in solution, the fluorescence lifetime of the S₁ excited state is typically on the order of a few nanoseconds. massey.ac.nzresearchgate.net For example, studies on free-base tetraphenylporphyrin (H₂TPP) have reported fluorescence lifetimes for the equilibrated Qₓ population on the nanosecond timescale. researchgate.net Time-resolved measurements can distinguish between different decay components. For instance, ultrafast relaxation processes occurring on femtosecond to picosecond timescales are assigned to intramolecular vibrational energy redistribution and thermal equilibration with the solvent. researchgate.net The slower decay, occurring on the nanosecond timescale, is attributed to the depopulation of the S₁ state via fluorescence and intersystem crossing to the triplet manifold. researchgate.netresearchgate.net The formation of non-fluorescent aggregates can also be identified through a decrease in fluorescence intensity and changes in decay kinetics. ru.nl
Vibrational Spectroscopy for Structural Conformational Insights
Vibrational spectroscopy techniques, including FT-IR and Raman, are employed to probe the structural characteristics of this compound by identifying the vibrational modes of its constituent chemical bonds.
The FT-IR spectrum of this compound provides a detailed fingerprint of its molecular structure. Key vibrational modes can be assigned to specific parts of the molecule.
N-H Vibrations : The out-of-plane (γ) N-H bending vibration of the inner pyrrole (B145914) hydrogens is a characteristic feature of free-base porphyrins, typically appearing as bands around 740 and 800 cm⁻¹. nih.gov An in-plane (δ) N-H vibration may also be observed.
C-H Vibrations : Stretching vibrations of the C-H bonds in the phenyl rings and the vinyl groups are expected in the 3100-3000 cm⁻¹ region. mdpi.com The C-H stretching modes of the pyrrole rings (Cβ-H) are found at slightly higher frequencies (3117–3105 cm⁻¹). nih.gov Out-of-plane C-H deformations of the phenyl rings occur in the 940–535 cm⁻¹ range. nih.gov
Porphyrin Macrocycle Vibrations : The spectrum is rich with vibrations from the porphyrin core. These include C=C and C=N stretching modes within the pyrrole rings and on the methine bridges, which appear in the 1600-1350 cm⁻¹ region. researchgate.netresearchgate.net For example, bands related to Cα-N and Cα-Cβ vibrations are found between 1309-1400 cm⁻¹. nsf.gov
Table 3: Selected FT-IR Vibrational Modes for Tetraphenylporphyrin Derivatives
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~3100 | C-H stretch (pyrrole) |
| ~1600 | C=C stretch (phenyl rings) |
| ~1470 | C-C stretch (macrocycle) |
| ~1350 | C-N stretch (pyrrole) |
| ~1000 | In-plane cobalt-porphyrin deformation (in metallated analogue) |
| ~800 | γ(N-H) out-of-plane bend |
| ~740 | γ(N-H) out-of-plane bend |
Data compiled from various tetraphenylporphyrin derivatives. nih.govresearchgate.netnsf.gov
Resonance Raman spectroscopy is particularly useful for studying porphyrins. By using an excitation wavelength that coincides with one of the electronic absorption bands (e.g., the Soret or a Q-band), the vibrational modes coupled to that electronic transition are selectively enhanced. This allows for detailed analysis of the porphyrin macrocycle's structure.
The Raman spectra of tetraphenylporphyrin derivatives show a rich distribution of bands. mdpi.com Key enhanced modes often include:
Cβ-Cβ stretching : ~1550 cm⁻¹
Cα-Cβ and Cα-N stretching : ~1450 cm⁻¹
Cm-phenyl stretching : ~1240 cm⁻¹
Pyrrole breathing/deformation modes : The pyrrole rings exhibit breathing and half-ring stretching modes, which are sensitive to the structure and environment of the macrocycle.
Low-frequency modes : In the region below 400 cm⁻¹, modes corresponding to in-plane translational and librational motions of the pyrrole rings can be observed. mdpi.com
These vibrational signatures are sensitive to structural changes, such as peripheral substitution and metalation, providing valuable conformational insights. mdpi.comresearchgate.net
X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination
While specific single-crystal X-ray diffraction data for this compound was not available in the surveyed literature, analysis of structurally similar porphyrins provides insight into the type of data obtained from such experiments. For instance, the single-crystal XRD analysis of a palladium complex of meso-tetra-(4-pyridyl)porphyrin, a related A4-type porphyrin, revealed detailed structural parameters. marquette.edunih.gov The slow evaporation of a methanolic solution yielded single crystals suitable for analysis, which determined that the complex crystallized in the P21/a space group. marquette.edunih.gov Similarly, studies on one-dimensional single-crystalline rectangular nanotubes of 5,10,15,20-tetra(4-pyridyl)porphyrin used single-crystal XRD to reveal how the molecules self-assemble through hydrogen-bonding and π-π stacking interactions. nih.gov
The molecular structure of another related compound, tetra-(4-N-methylpyridyl) porphin, was determined by X-ray crystallography to have a planar central core with the peripheral N-methylpyridyl groups inclined at angles of 66-72 degrees relative to the core. ehu.eus This kind of detailed conformational data, obtainable through single-crystal XRD, is vital for understanding the steric and electronic properties of the molecule and its potential interactions in larger assemblies.
Table 1: Illustrative Single-Crystal XRD Data for a Related Porphyrin Complex, {TPyP[PdCl(dppb)]₄}(PF₆)₄ This table presents data for a related compound to demonstrate the type of information generated by XRD analysis.
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | marquette.edunih.gov |
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically Carbon, Hydrogen, and Nitrogen) within a compound. mdpi.com This experimental data is then compared against the theoretical values calculated from the proposed chemical formula. A close match between the experimental and calculated percentages provides strong evidence for the compound's stoichiometric purity and validates its empirical formula. mdpi.comfrontiersin.org This method is a standard characterization step in the synthesis of new porphyrins and their metal complexes. marquette.edufrontiersin.orgcas.cz
For this compound, the molecular formula is C₅₂H₃₈N₄. Based on this formula, the theoretical elemental composition can be calculated. Experimental verification through combustion analysis would be a critical step to confirm the successful synthesis and purity of the compound.
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Moles in Formula | Mass in Formula (g) | Mass Percent (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 52 | 624.572 | 90.15% |
| Hydrogen | H | 1.008 | 38 | 38.304 | 5.53% |
| Nitrogen | N | 14.007 | 4 | 56.028 | 4.32% |
| Total | | | | 692.904 | 100.00% |
Electrochemical Characterization Methods for Redox Behavior
The redox behavior of porphyrins is central to their function in many applications, including catalysis and energy conversion. Electrochemical methods are employed to probe the potentials at which the molecule can accept or donate electrons and to study the properties of the resulting species.
Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of a compound. It measures the current that develops in an electrochemical cell as the voltage is varied. For porphyrins, CV can identify the potentials for both metal-centered and macrocycle-centered electron transfer events.
Studies on related compounds highlight the influence of peripheral substituents on redox potentials. For example, a cobalt(II) porphyrin bearing a single 4-vinylphenyl group at a beta-position was analyzed using CV. researchgate.net The introduction of a vinylphenyl substituent can distort the porphyrin ring, which in turn destabilizes the Highest Occupied Molecular Orbital (HOMO) and can shift reduction potentials. scielo.br In another study on meso-tetra(4-pyridylvinylphenyl)porphyrins, CV revealed two reversible reduction processes attributed to the formation of the porphyrin π-anion radical and π-dianion species. nih.gov
Spectroelectrochemistry combines electrochemistry with spectroscopy (typically UV-Vis) to provide direct evidence of the species involved in redox processes. nih.gov As the potential is changed, the corresponding absorption spectrum is recorded, allowing for the identification of the species generated at each redox step. In the study of a tetra-ruthenated porphyrin, spectroelectrochemistry confirmed that oxidation at +0.90 V was due to the Ru(II)/Ru(III) couple, while reductions at -0.70 V and -1.05 V were assigned to the porphyrin ring. nih.gov
Table 3: Redox Potentials for Related Vinyl-Substituted Porphyrins Data from related compounds illustrating typical redox behavior.
| Compound | Redox Process | E₁/₂ (V vs. Fc⁺/Fc) | Solvent/Electrolyte | Reference |
|---|---|---|---|---|
| Cobalt(II) 5,10,15,20-tetrakis(3-fluorophenyl)-2-(4-vinylphenyl)porphyrin | Co(II)/Co(I) | -0.99 | n-Butyronitrile / TBAPF₆ | researchgate.net |
| Cobalt(II) 5,10,15,20-tetrakis(3-fluorophenyl)-2-(4-vinylphenyl)porphyrin | Co(I)/Co(0) | -1.82 | n-Butyronitrile / TBAPF₆ | researchgate.net |
| meso-tetra-ruthenated(4-pyridylvinylphenyl)porphyrin | Porphyrin Ring Red. 1 | -0.70 | DMF / TBAClO₄ | nih.gov |
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as radicals or many transition metal complexes. researchgate.net It is an invaluable tool for characterizing paramagnetic metalloporphyrins, providing information about the electronic structure and the environment of the metal center. mdpi.com
The application of EPR is well-demonstrated in the characterization of cobalt(II) 5,10,15,20-tetrakis(3-fluorophenyl)-2-(4-vinylphenyl)porphyrin, a low-spin Co(II) complex (S=1/2). researchgate.net The X-band EPR spectrum, recorded at 4 K, showed features consistent with an S=1/2 spin system. researchgate.net The experimental spectrum was simulated to extract key parameters, including the g-values, which describe the interaction of the unpaired electron with the external magnetic field. researchgate.net This type of analysis is also applied to other paramagnetic porphyrins, such as high-spin Fe(III) complexes, to probe their magnetic properties. mdpi.com
Table 4: EPR Parameters for a Paramagnetic Vinyl-Substituted Porphyrin Complex Data for Cobalt(II) 5,10,15,20-tetrakis(3-fluorophenyl)-2-(4-vinylphenyl)porphyrin.
| Parameter | Description | Value | Reference |
|---|---|---|---|
| gₓ | g-tensor component | 3.25 | researchgate.net |
| gᵧ | g-tensor component | 2.21 | researchgate.net |
| g𝓏 | g-tensor component | 2.01 | researchgate.net |
| Spin System | Electron Spin | S = 1/2 | researchgate.net |
| Nucleus | Cobalt Isotope | ⁵⁹Co | researchgate.net |
Theoretical and Computational Studies of Tetra 4 Vinylphenyl Porphyrin and Its Derivatives
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which dictates its chemical and physical properties. For porphyrins, these calculations often focus on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—as they are central to the molecule's electronic transitions and reactivity.
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of porphyrin systems due to its favorable balance of computational cost and accuracy. ecust.edu.cnmdpi.comresearchgate.net DFT calculations are used to optimize the molecular geometry and to determine the energies and spatial distributions of molecular orbitals.
For tetraphenylporphyrin (B126558) (TPP) derivatives, the nature of the substituent on the phenyl rings significantly influences the electronic structure. researchgate.net The four Gouterman orbitals (two HOMOs and two nearly degenerate LUMOs) are characteristic of the porphyrin macrocycle. Substituents can alter the energies of these orbitals. For instance, electron-donating groups, such as the amino groups in tetra(4-aminophenyl)porphyrin (TAPP), tend to destabilize (raise the energy of) the HOMO, leading to a smaller HOMO-LUMO gap. researchgate.net Conversely, electron-withdrawing groups, like the fluorine atoms in tetrakis(pentafluorophenyl)porphyrin, stabilize (lower the energy of) these orbitals. researchgate.net
In the case of Tetra(4'-vinylphenyl)porphyrin, the vinyl groups are expected to engage in π-conjugation with the phenyl rings, which in turn weakly conjugates with the porphyrin macrocycle. DFT studies on similar systems suggest that this extended conjugation would likely raise the energy of the HOMO and slightly lower the energy of the LUMO, resulting in a reduced HOMO-LUMO gap compared to the parent H2TPP. DFT calculations can precisely quantify this effect and visualize the molecular orbitals, showing the extent of electron delocalization across the vinylphenyl substituents. ecust.edu.cn Furthermore, DFT is employed to model the interaction of porphyrins with surfaces, revealing how adsorption and substrate-induced conformational changes, such as saddle-like distortions, can alter the orbital energies. ecust.edu.cn
Table 1: Effect of Phenyl Substituents on Porphyrin Frontier Orbital Gaps (Illustrative) This table illustrates typical substituent effects on the HOMO-LUMO gap of tetraphenylporphyrin derivatives as studied by DFT. The values are representative and can vary with the specific functional and basis set used.
| Derivative | para-Substituent | Expected Effect on HOMO-LUMO Gap | Rationale |
| H2TPP | -H | Reference | Unsubstituted parent molecule. |
| H2TAPP | -NH2 | Decrease | Strong electron-donating group raises HOMO energy. researchgate.net |
| H2THPP | -OH | Decrease | Electron-donating group raises HOMO energy. chemrxiv.org |
| H2TVPP | -CH=CH2 | Decrease | Extended π-conjugation raises HOMO energy. |
| H2TFPP | -F | Increase | Strong electron-withdrawing group lowers frontier orbital energies. researchgate.net |
Time-Dependent Density Functional Theory (TD-DFT) is the primary computational tool for studying the excited states of porphyrins and predicting their UV-visible absorption spectra. mdpi.com Porphyrins are known for their intense Soret band (or B band) around 400-450 nm and weaker Q bands in the 500-700 nm region. TD-DFT can accurately calculate the energies of the electronic transitions that give rise to these bands and their corresponding oscillator strengths (intensities). rsc.orgpdx.edu
Calculations show that these absorptions arise from transitions between the Gouterman frontier orbitals. The dramatic spectral changes observed upon substitution or protonation can be explained by how the compositions of these orbitals are altered. pdx.edu For example, in derivatives with strong electron-donating groups, significant redshift and intensification of the lowest-energy Q band can occur, a phenomenon known as the "hyperporphyrin effect". chemrxiv.orgpdx.edu This is attributed to the mixing of the substituent's character into the porphyrin's HOMO, raising its energy and altering transition dipoles. chemrxiv.org
For this compound, TD-DFT calculations are essential to predict its absorption spectrum. The choice of the exchange-correlation functional is critical; range-separated functionals like CAM-B3LYP are often recommended for accurately predicting the spectra of porphyrinoids. mdpi.compdx.edu These calculations would likely predict a redshift of both the Soret and Q bands relative to H2TPP due to the conjugating effect of the vinyl groups. TD-DFT is also used to investigate excited-state absorption, which is important for applications like optical limiting. rsc.org
While DFT and TD-DFT are widely used, other methods offer complementary insights. Ab initio methods, such as the coupled-cluster (CC2) approach, are derived from first principles without empirical fitting and can provide highly accurate benchmark calculations for excitation energies, though at a much greater computational expense. rsc.orglibretexts.org
Semi-empirical methods, which use parameters derived from experimental data, offer a computationally faster alternative. scribd.comnih.gov These methods are particularly useful for predicting photophysical properties that are challenging for standard TD-DFT, such as rates of intersystem crossing (ISC) from singlet to triplet excited states and internal conversion (IC). rsc.org For example, a combined approach using TD-DFT for excitation energies and semi-empirical calculations (like the INDO method) for spin-orbit couplings can be used to estimate fluorescence and phosphorescence quantum yields. rsc.org For a molecule like this compound, this approach could predict its efficiency as a photosensitizer by calculating the yield of the triplet state, which is crucial for generating singlet oxygen.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical methods excel at describing electronic structure, Molecular Dynamics (MD) simulations are used to explore the conformational landscape and dynamics of molecules over time. nih.gov MD simulations model the movement of atoms based on a classical force field, providing insight into molecular flexibility, stability, and interactions with the surrounding environment. nih.gov
For this compound, MD simulations can be used to study the rotational dynamics of the four vinylphenyl groups relative to the porphyrin plane. This is important because the degree of planarity affects the π-conjugation and, consequently, the electronic and photophysical properties. Simulations can reveal the preferred conformations and the energy barriers for rotation.
MD is also invaluable for studying intermolecular interactions. mdpi.com For example, simulations can model how this compound molecules aggregate in solution or pack into a thin film. They can also simulate the interaction of the porphyrin with a solvent, a polymer matrix, or a biological structure like a lipid bilayer, predicting its orientation and immersion depth. nih.gov Such simulations are crucial for understanding the behavior of porphyrin-based materials and photosensitizers in their operational environment. Statistical analyses of the simulation trajectories, such as calculating the root-mean-square fluctuation (RMSF) of atoms, can identify the most flexible parts of the molecule. researchgate.net
Prediction and Interpretation of Spectroscopic Properties (Absorption, Emission, Vibrational)
Computational methods are key to both predicting and interpreting the various spectra of this compound.
Absorption and Emission: As discussed under TD-DFT (4.1.2), the UV-Vis absorption spectrum is reliably predicted, allowing for direct comparison with experimental data. pdx.edu The calculations provide a detailed assignment of each band to specific electronic transitions. chemrxiv.org Similarly, calculations can predict the fluorescence emission spectrum by optimizing the geometry of the first singlet excited state (S1) and calculating the energy of the transition back to the ground state. The difference between the absorption and emission maxima (the Stokes shift) can also be estimated.
Vibrational: DFT calculations are highly effective at predicting vibrational spectra (Infrared and Raman). cas.cz By calculating the second derivatives of the energy with respect to atomic displacements, a full set of vibrational frequencies and their corresponding normal modes can be obtained. This theoretical spectrum is invaluable for assigning the peaks observed in experimental FTIR and Raman spectra. For this compound, this would allow for the unambiguous identification of vibrational modes associated with the porphyrin core, the phenyl rings, and the characteristic C=C stretching of the vinyl groups. cas.cz
Table 2: Representative Calculated Vibrational Frequencies for a Substituted Porphyrin This table shows examples of how DFT calculations can be used to assign vibrational modes. Frequencies are illustrative and depend on the specific molecule and computational level.
| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Associated Functional Group(s) |
| N-H Stretch | ~3450 | Inner porphyrin amine |
| C-H Stretch (Aromatic) | 3100 - 3200 | Phenyl and Pyrrole (B145914) C-H |
| C=C Stretch (Vinyl) | ~1630 | Vinyl group |
| C=C Stretch (Aromatic) | 1400 - 1600 | Phenyl and Porphyrin Macrocycle |
| C-N Stretch | ~1350 | Porphyrin Macrocycle (Cα–N) |
| C-F Stretch | 1130 - 1180 | Example for a fluorinated derivative cas.cz |
| Pyrrole Deformation | 950 - 1050 | Porphyrin Macrocycle |
Computational Elucidation of Reaction Mechanisms and Catalytic Pathways
Computational chemistry is a powerful tool for exploring the mechanisms of reactions involving porphyrins, whether the porphyrin acts as a catalyst or a substrate. beilstein-journals.org DFT calculations can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates.
For this compound, several reaction types can be studied:
Photocatalysis: Many metal-free porphyrins can act as photoredox catalysts. beilstein-journals.org Computational studies can elucidate the mechanism, for example, by calculating the energies involved in a photoinduced electron transfer (PET) from the porphyrin's excited state to a substrate, or an energy transfer to generate singlet oxygen. beilstein-journals.org
Polymerization/Surface Coupling: The vinyl groups are reactive sites for polymerization or for surface-confined coupling reactions. nist.gov Drawing parallels from Ullmann-like reactions, DFT can model the step-by-step mechanism of covalent bond formation between porphyrin molecules on a catalytic metal surface. nist.gov These calculations can determine reaction barriers, assess the stability of organometallic intermediates, and explain the regioselectivity of the coupling, providing a roadmap for the synthesis of porphyrin-based covalent organic frameworks or polymers.
Peripheral Functionalization: The vinyl groups can undergo various chemical transformations (e.g., oxidation, addition reactions). DFT can be used to predict the feasibility of these reactions, model their transition states, and understand their regioselectivity, guiding the synthetic modification of the porphyrin. acs.org
Investigation of Aromaticity and Electronic Delocalization
Theoretical and computational studies are pivotal in understanding the intrinsic electronic structure of this compound and its derivatives. These methods provide deep insights into the concepts of aromaticity and electronic delocalization, which are fundamental to the molecule's stability, reactivity, and photophysical properties.
Aromaticity Analysis
Two of the most widespread computational methods for evaluating aromaticity are the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). rsc.orgdiva-portal.org
Harmonic Oscillator Model of Aromaticity (HOMA): This is a structure-based indicator of aromaticity that evaluates the degree of bond length alternation in a cyclic system. rsc.org The HOMA index is calculated based on the deviation of experimental or computationally determined bond lengths from an optimal, fully aromatic value. researchgate.netmdpi.com A HOMA value of 1 signifies a completely aromatic system, while a value of 0 is characteristic of a non-aromatic system. mdpi.com This metric is versatile and can be applied to the entire macrocycle or its constituent parts to assess global and local aromaticity. acs.org For free-base porphyrins, the main aromatic pathway does not involve all atoms in the macrocycle, leading to specific Cβ=Cβ units on opposite corners having more olefinic character. researchgate.net
Nucleus-Independent Chemical Shift (NICS): This magnetic criterion for aromaticity is determined by calculating the absolute magnetic shielding at the center of a ring or 1 Å above it (NICS(1)). rsc.orgfrontiersin.org Highly negative NICS values are indicative of strong aromatic character, signifying a diamagnetic ring current, while positive values suggest antiaromaticity. rsc.orgmdpi.com NICS calculations are a popular method for assessing the aromaticity of porphyrin systems and their derivatives. mdpi.comfrontiersin.org
Table 1: Representative Aromaticity Indices for Porphyrin-Related Structures
This table presents illustrative HOMA and NICS values for general porphyrin systems to provide context for the aromaticity of this compound. The values are based on general findings in computational studies of porphyrinoids.
| Aromaticity Index | Description | Typical Value for Aromatic Porphyrinoids | Reference |
| HOMA | Measures aromaticity based on bond length uniformity. 1 = fully aromatic. | ~0.9 | mdpi.com |
| NICS(1) | Measures magnetic shielding 1 Å above the ring center. Negative values indicate aromaticity. | Highly Negative (e.g., -15 to -21 ppm) | mdpi.comfrontiersin.org |
Electronic Delocalization
Electronic delocalization is a defining feature of π-conjugated molecules and is essential to their function in organic electronics. peeksgroup.comnih.gov In porphyrin systems, the extensive network of conjugated double bonds allows electrons to be distributed over the entire macrocycle. This delocalization can be investigated computationally by analyzing molecular orbitals, electron density distribution, and the behavior of the molecule upon oxidation or reduction. mdpi.compeeksgroup.com
Studies on the radical cations of porphyrin arrays show that the unpaired electron or "polaron" is often delocalized over several porphyrin units. nih.govpeeksgroup.com The extent of this delocalization can be probed using a combination of spectroscopic methods like EPR (Electron Paramagnetic Resonance) and DFT calculations. nih.gov The degree of delocalization is governed by factors such as the electronic coupling between different parts of the molecule and the reorganization energy required for charge transfer. nih.gov
The ability to quantify the flow of electrons between molecular fragments is crucial for designing materials for organic electronics. peeksgroup.com Computational models can estimate this electronic mobility by analyzing changes in atomic charges between the substituted porphyrin and its individual components, providing insight into the toroidal delocalization effect. mdpi.com
Table 2: Key Concepts in the Study of Electronic Delocalization
| Concept | Description | Relevance to this compound | Reference |
| π-Conjugation | A system of connected p-orbitals with delocalized electrons in a molecule. | The entire molecular framework, including the porphyrin macrocycle and the four vinylphenyl substituents, is a large π-conjugated system. | peeksgroup.compeeksgroup.com |
| Polaron Delocalization | The distribution of charge and spin over multiple molecular units in a radical cation. | In oxidized derivatives, the positive charge would be delocalized across the porphyrin ring and potentially involve the vinylphenyl groups. | nih.govpeeksgroup.com |
| Frontier Molecular Orbitals | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). | The energy and distribution of the HOMO and LUMO determine the molecule's electronic and optical properties. The vinylphenyl groups can modify these orbitals compared to an unsubstituted porphyrin. | nih.govresearchgate.net |
| Inter-fragment Delocalization | The extent of electronic communication between different subunits of a molecule. | Quantifies the electronic coupling between the central porphyrin core and the peripheral vinylphenyl moieties. | peeksgroup.com |
Research Applications and Advanced Materials Science Integration
Catalysis and Electrocatalysis Research
The catalytic prowess of TVPP is most prominently realized upon the insertion of a metal ion into its central cavity, forming a metalloporphyrin. These metalated derivatives have been extensively investigated as both homogeneous and heterogeneous catalysts for a variety of chemical transformations.
Homogeneous Catalysis by Metalated Tetra(4'-vinylphenyl)porphyrins
In homogeneous catalysis, metalated TVPPs function as soluble catalysts, offering well-defined active sites that are amenable to mechanistic studies. The catalytic activity is profoundly influenced by the nature of the central metal ion and the electronic properties of the porphyrin ligand. For instance, iron-containing porphyrins have been widely studied as biomimetic models of cytochrome P-450, demonstrating catalytic activity in highly selective monooxygenation reactions. nih.gov These synthetic metalloporphyrins can catalyze a range of oxidation reactions, including the hydroxylation of alkanes and the epoxidation of alkenes. nih.gov
The efficiency of these homogeneous catalysts is often dictated by the stability of the porphyrin macrocycle and the accessibility of the metal's active site. However, a significant challenge in homogeneous catalysis is the potential for catalyst deactivation through aggregation, especially in the polar organic solvents commonly used in electrocatalysis. nih.gov Studies on iron tetraphenylporphyrin (B126558), a structurally related compound, have shown that aggregation can inhibit catalytic performance in the electrocatalytic reduction of CO2. nih.govchemrxiv.org The design of TVPP with its peripheral vinyl groups offers a potential route to mitigate this issue through structural modifications that hinder intermolecular stacking.
The electronic tunability of the porphyrin ring is another key aspect of homogeneous catalysis. By introducing electron-withdrawing or electron-donating substituents on the phenyl rings, the redox potential of the central metal can be modulated, thereby influencing the catalytic activity for reactions such as the oxygen reduction reaction (ORR). mdpi.com For example, iron porphyrins with electron-withdrawing groups have demonstrated higher efficiency in catalyzing oxygen reduction in acidic solutions. mdpi.com
Heterogeneous Catalysis via Immobilization or Polymerization
To overcome the challenges of catalyst separation and recycling associated with homogeneous systems, significant research has focused on the heterogenization of TVPP-based catalysts. nih.gov The vinyl groups of TVPP are particularly advantageous for this purpose, allowing for covalent attachment to or copolymerization with various solid supports. nih.gov
Immobilization strategies include grafting the porphyrin onto inorganic materials like silica (B1680970), zeolites, and mesoporous titanium dioxide, or onto conductive supports such as carbon nanotubes (CNTs) and graphene. nih.govmdpi.com These solid supports not only provide a stable matrix but can also enhance catalytic activity through improved electron transport and increased local concentrations of reactants. nih.gov For example, the immobilization of iron-porphyrin dimers onto CNTs has been shown to significantly enhance the turnover frequency for the electroreduction of CO2 compared to their homogeneous counterparts. nih.gov
Polymerization of TVPP, either alone or with other monomers, offers another robust method for creating heterogeneous catalysts. This approach leads to the formation of porous organic polymers (POPs) or metal-organic frameworks (MOFs) where the porphyrin units are integral components of the framework. mdpi.commdpi.com These materials often exhibit high surface areas and permanent porosity, which facilitates mass transport to the catalytic sites. A ruthenium-porphyrin complex with polymerizable vinylbenzoxy groups, when copolymerized with ethylene (B1197577) glycol dimethacrylate, was found to be an effective catalyst for the oxidation of alcohols and alkanes, whereas its homogeneous counterpart was inactive under similar conditions. nih.gov
| Catalyst System | Support/Method | Application | Key Finding |
| Iron-porphyrin dimers | Carbon Nanotubes (CNTs) | CO2 Electroreduction | Significant enhancement in turnover frequency compared to homogeneous analog. nih.gov |
| Ruthenium-porphyrin | Copolymerization | Oxidation of alcohols/alkanes | Immobilized catalyst was active while the homogeneous counterpart was not. nih.gov |
| Manganese-porphyrins | Mesoporous TiO2 | Sulfide Oxidation | Heterogenized complex showed excellent catalytic activity and could be reused. mdpi.com |
Studies on Oxygen Reduction Reaction (ORR) and Oxygen Evolution Reaction (OER)
Metalloporphyrins, including derivatives of TVPP, are promising candidates for catalyzing the oxygen reduction reaction (ORR) and the oxygen evolution reaction (OER), which are fundamental processes in fuel cells and metal-air batteries. mdpi.comnih.gov First-row transition metal complexes are particularly attractive due to their abundance and low cost. mdpi.comnih.gov
For the ORR, iron porphyrins have been extensively investigated as alternatives to precious metal catalysts. mdpi.com The central iron atom in a Fe-N4 coordination environment can effectively catalyze the four-electron reduction of O2 to H2O. mdpi.com The catalytic mechanism is sensitive to the electronic environment of the iron center, which can be tuned by substituents on the porphyrin periphery. mdpi.com
While the ORR has been widely studied, the OER using porphyrin-based systems has received comparatively less attention. mdpi.comnih.gov However, recent research has seen the emergence of porphyrin-based molecules and porous polymers for the electrochemical OER. mdpi.comnih.gov The development of bifunctional catalysts capable of efficiently catalyzing both the ORR and OER is a significant area of research. electrochemsci.org Composite materials, such as nickel-porphyrin complexes supported on carbon fibers, have been investigated for their bifunctional electrocatalytic activity in alkaline media. electrochemsci.org
Photocatalytic and Electrocatalytic CO2 Reduction Investigations
The conversion of carbon dioxide (CO2) into valuable chemical fuels through photocatalysis and electrocatalysis is a key strategy for addressing climate change and energy demands. mdpi.com Metalated porphyrins, including those derived from TVPP, have emerged as effective catalysts for CO2 reduction due to their ability to absorb light and facilitate multi-electron transfer processes. rsc.org
In photocatalytic systems, porphyrins can act as photosensitizers, absorbing visible light and initiating the reduction process. When integrated with semiconductors like titanium dioxide (TiO2), metalloporphyrins can enhance the separation of photogenerated charge carriers and provide active sites for CO2 adsorption and activation. mdpi.com For instance, a copper-containing porphyrin immobilized on TiO2 exhibited significantly enhanced activity for the photocatalytic reduction of CO2 to methane (B114726) (CH4) and carbon monoxide (CO). mdpi.com The metal center plays a crucial role in binding and activating the CO2 molecule. mdpi.com
In the realm of electrocatalysis, immobilized metalloporphyrins on conductive surfaces have shown promising results for CO2 reduction. nih.govrsc.org The direct attachment of the catalyst to the electrode surface facilitates efficient electron transfer from the electrode to the catalytically active metal center. tudelft.nl The product selectivity of CO2 reduction, whether to CO, formic acid, or hydrocarbons, can be influenced by the choice of metal center, the porphyrin ligand structure, and the reaction conditions. mdpi.comresearchgate.net For example, asymmetric push-pull type Co(II) porphyrins have been designed to enhance electrocatalytic CO2 reduction activity, achieving high Faradaic efficiency for CO production. mdpi.com
| Catalyst System | Reaction | Product(s) | Key Finding |
| Copper-porphyrin@TiO2 | Photocatalytic CO2 Reduction | CO, CH4 | Enhanced activity attributed to improved charge separation and CO2 activation. mdpi.com |
| Iron-porphyrin on g-C3N4 | Photocatalytic CO2 Reduction | CO | High CO yield and selectivity under visible light. researchgate.net |
| Co(II) porphyrin | Electrocatalytic CO2 Reduction | CO | High Faradaic efficiency and turnover frequency. mdpi.com |
Photovoltaic Devices and Energy Conversion Research
The strong absorption of porphyrins in the visible region of the electromagnetic spectrum makes them excellent candidates for light-harvesting applications in photovoltaic devices. rsc.org
Integration into Dye-Sensitized Solar Cells (DSSCs)
Tetra(4'-vinylphenyl)porphyrin and its derivatives have been explored as sensitizers in dye-sensitized solar cells (DSSCs). nih.gov In a typical DSSC, a monolayer of dye molecules is adsorbed onto the surface of a wide-bandgap semiconductor, usually TiO2. nycu.edu.tw The dye absorbs incident sunlight, leading to the injection of an electron from its excited state into the conduction band of the semiconductor, thereby generating a photocurrent. nycu.edu.tw
The efficiency of a DSSC is highly dependent on the properties of the sensitizer dye. Porphyrins are advantageous due to their intense Soret and Q absorption bands, which allow for efficient light harvesting across a broad spectral range. nycu.edu.tw The vinyl groups on TVPP can be functionalized with anchoring groups, such as carboxylic acids, to ensure strong electronic coupling to the TiO2 surface, which is crucial for efficient electron injection. nycu.edu.twbohrium.com
| Porphyrin Sensitizer | Device Performance Metric | Value | Reference |
| Porphyrin Dimer (YDD1) | Power Conversion Efficiency | 5.2% | nycu.edu.tw |
| Zinc Porphyrin Derivatives | Power Conversion Efficiency | Up to 11% (with co-sensitizer) | nycu.edu.tw |
Development of Organic Photovoltaics (OPVs) and Organic Solar Cells
The quest for efficient and cost-effective solar energy conversion has propelled the investigation of organic photovoltaics (OPVs), where porphyrin-based materials have shown significant promise. orientjchem.orgrsc.org The structural versatility and strong light-absorbing characteristics of porphyrins make them attractive for use in these next-generation solar cells. rsc.org
Researchers have explored various strategies to integrate porphyrins into OPV devices. One approach involves blending porphyrin derivatives with other organic materials to create the active layer of the solar cell. For instance, an organic solar cell was fabricated using a poly(N-vinylcarbazole) (PVK) matrix mixed with a metalloporphyrin, which demonstrated improved conversion efficiency compared to a device without the PVK. researchgate.net Another study focused on the electrochemical polymerization of tetrakis-(4-hydroxyphenyl)porphyrin to form a uniform polymeric film, which was then used in both bilayer and bulk heterojunction solar cells. researchgate.net
The performance of porphyrin-based OPVs is influenced by several factors, including the specific chemical structure of the porphyrin and the morphology of the active layer. Scientists have synthesized novel porphyrin sensitizers with electron-donating aryl groups and electron-accepting malonic acid binding groups to enhance charge transfer and light-harvesting properties. orientjchem.org The organization of porphyrin molecules into well-defined nanostructures, such as nanotubes, has also been shown to be crucial for efficient charge collection. pdx.edu
| Porphyrin Derivative | Device Structure | Open Circuit Voltage (Voc) | Short Circuit Current (Jsc) | Fill Factor (FF) | Conversion Efficiency (η) |
|---|---|---|---|---|---|
| ZnTNPP in PVK | ITO/PVK(ZnTNPP)/Alq3/Al | 0.605 V | 0.677 μA cm−2 | 0.312 | 0.0326% researchgate.net |
| ZnTNPP | ITO/ZnTNPP/Alq3/Al | 0.631 V | 0.149 μA cm−2 | 0.296 | 0.0067% researchgate.net |
| poly-THPP:PCBM | Bilayer | Modest photoactivity reported researchgate.net |
Photocatalytic Water Splitting and Hydrogen Production
Inspired by the role of porphyrins in natural photosynthesis, researchers are actively investigating their use in artificial photocatalytic systems for water splitting and hydrogen production. researchgate.net Porphyrin-based materials can act as efficient photosensitizers, absorbing light energy and driving the chemical reactions that split water into hydrogen and oxygen. researchgate.net
Various forms of porphyrin-based photocatalysts have been developed, including molecular porphyrins, self-assembled structures, and porphyrin-based framework materials like metal-organic frameworks (MOFs). researchgate.net For example, a stable system using a platinum-metalated porphyrin as a molecular solid photocatalyst in an acidic aqueous solution has been shown to efficiently produce hydrogen under visible light irradiation, with a hydrogen evolution rate of 467.3 μmol g⁻¹ h⁻¹. openrepository.com
| Photocatalyst | Conditions | Hydrogen Evolution Rate |
|---|---|---|
| Pt-TEPP | Visible light, aqueous solution (pH=4) | 467.3 μmol g⁻¹ h⁻¹ openrepository.com |
| SA-PtPFTPP | Heterogeneous conditions | 400.0 mmol g⁻¹ h⁻¹ polyu.edu.hk |
| SA-PtTPP | Heterogeneous conditions | 5.0 mmol g⁻¹ h⁻¹ polyu.edu.hk |
| Pt/THPP-Pd-TiO₂ | Visible light | 2025.4 μmol g⁻¹ h⁻¹ mdpi.com |
| Pt/THPP-Zn-TiO₂ | Visible light | 1239.8 μmol g⁻¹ h⁻¹ mdpi.com |
| Pt/THPP-TiO₂ | Visible light | 576.8 μmol g⁻¹ h⁻¹ mdpi.com |
Light Harvesting and Energy Transfer Systems
The fundamental processes of photosynthesis, which involve highly efficient light harvesting and energy transfer, serve as a blueprint for the design of artificial systems. Porphyrin-based architectures are at the forefront of this research due to their strong absorption in the visible spectrum and tunable photophysical properties. wustl.edunih.gov
Scientists have designed and synthesized sophisticated light-harvesting arrays where multiple accessory pigments, such as perylene-monoimide dyes, are attached to a central porphyrin molecule. wustl.edunih.gov These arrays are engineered to facilitate rapid and efficient energy transfer from the accessory pigments to the porphyrin core. wustl.edunih.gov For example, in an array with four perylene dyes per porphyrin, the photoexcited perylene transfers its energy to the zinc porphyrin in approximately 3.5 picoseconds with over 90% efficiency. wustl.edunih.gov
Metal-organic frameworks (MOFs) constructed from porphyrin linkers also exhibit remarkable light-harvesting and energy transfer capabilities. rsc.org In a MOF built from meso-tetrakis(4-carboxyphenyl)porphyrin, efficient energy transfer with a Förster radius of 54.5 Å and long-distance exciton (B1674681) hopping of 173 Å have been observed. rsc.org The ordered arrangement of porphyrins within the MOF structure is key to facilitating this long-range energy migration. northwestern.edu Furthermore, the formation of mixed assemblies of different porphyrins can lead to sequential energy transfer cascades, mimicking the multi-step energy transfer processes found in natural photosynthetic systems. nih.gov
Sensing and Detection Research
The unique optical and electrochemical properties of this compound and its derivatives make them highly valuable in the development of advanced sensors for a wide range of analytes. Their ability to interact with various molecules and ions, coupled with their distinct spectroscopic signatures, allows for the creation of sensitive and selective detection platforms.
Optical and Electrochemical Sensor Development for Various Analytes
Porphyrin-based sensors can operate through different mechanisms, including changes in their absorption or fluorescence spectra upon interaction with an analyte. researchgate.net These optical sensors have been developed for the detection of various gases, metal ions, and organic molecules. For instance, a thin film of tetrakis(4-nitrophenyl)porphyrin immobilized in a Nafion membrane has been used as an optical waveguide sensor for the detection of toxic gases like hydrogen sulfide and ethanediamine. mdpi.com
Electrochemical sensors utilizing porphyrins have also been fabricated. A composite material of meso-tetra(4-sulfonatophenyl)porphyrin silver/Ag nanoparticles/graphene-phase C3N4 has been successfully applied as an electrochemical sensor for the detection of ractopamine, demonstrating excellent sensitivity and a low detection limit. nih.gov The strong ligand properties of porphyrins have also been harnessed to create highly sensitive probes for the detection of metal ions, such as mercury. researchgate.net
| Porphyrin Derivative | Sensor Type | Target Analyte | Key Finding |
|---|---|---|---|
| Tetrakis(4-nitrophenyl)porphyrin (TNPP) in Nafion | Optical Waveguide | H₂S and Ethanediamine gases | Significant sensor response to the target gases mdpi.com |
| Meso-tetra(4-sulfonatophenyl)porphyrin silver/AgNPs/ng-C₃N₄ | Electrochemical | Ractopamine | Excellent sensitivity and low detection limit nih.gov |
| Tetrakis(4-hydroxyphenyl)porphyrin-graphene oxide nanocomposite | Optical | Mercury ion (Hg²⁺) | Quantitative determination of Hg(II) by monitoring absorbance changes researchgate.net |
| Platinum tetrakis(pentafluorophenyl) porphyrin (PtTFPP) in polystyrene | Optical (Luminescence Quenching) | Oxygen | Photostable with good sensitivity and response times of 18s (de-oxygenated to oxygenated) and 1 min (reverse) rsc.org |
Chemo- and Biosensor Applications
The versatility of porphyrins extends to their use in chemo- and biosensors, which are designed to detect specific chemical species or biological molecules. Porphyrin-based chemosensors have been developed for the detection of explosives, such as TNT, by covalently binding 5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin to a nano-silica surface. researchgate.net
In the realm of biosensing, porphyrins have been investigated for their potential in medical diagnostics and biological research. mdpi.com Their ability to interact with biomolecules and their favorable photophysical properties make them suitable for applications in bio-imaging and as probes for specific biological targets. mdpi.com For example, porphyrin-based systems have been explored for their ability to recognize and interact with DNA. rsc.org
Molecular Recognition Studies
At the heart of many sensing applications lies the principle of molecular recognition, where a host molecule selectively binds to a specific guest molecule. Porphyrins are excellent platforms for designing molecular receptors due to their defined structure and the potential for functionalization at their periphery.
Studies have shown that porphyrin-based systems can be designed to recognize and bind to a variety of molecules, including amino acids and their derivatives. semanticscholar.org The interaction between the porphyrin host and the guest analyte can lead to observable changes in the spectroscopic properties of the porphyrin, forming the basis for detection. Furthermore, the ability of porphyrins to interact with biological structures has been explored in the context of mimicking protein-protein interactions. For instance, a tetra-anionic porphyrin has been shown to allosterically activate the human 20S proteasome by binding to specific grooves on its surface. nih.gov
Advanced Materials and Nanomaterials Science
The unique photophysical properties and versatile chemical functionality of this compound (TVPP) make it a valuable building block in the field of advanced materials and nanomaterials science. The presence of four vinyl groups on its phenyl rings allows for its integration into a wide array of material architectures through polymerization and other covalent linkage strategies. This section explores the application of TVPP and its derivatives in the creation of functional polymers, porous frameworks, self-assembled nanostructures, and hybrid materials.
Functional Polymers and Copolymers Derived from this compound
The vinyl functionalities of this compound serve as reactive sites for polymerization, enabling its incorporation into various polymer structures. This can be achieved through either homopolymerization of the porphyrin monomer or copolymerization with other vinyl-containing monomers. The resulting polymers often exhibit the characteristic photophysical properties of the porphyrin macrocycle, making them suitable for applications in photonics, electronics, and catalysis.
One notable example involves the synthesis of star-shaped copolymers where a porphyrin derivative acts as the core. For instance, a tetra-hydroxy-phenylporphyrin (THPP) core has been used to initiate the synthesis of four poly(N-isopropylacrylamide)-b-poly(methylacrylamide glucose) (PNIPAM-b-PMAGA) arms via reversible addition-fragmentation chain transfer (RAFT) polymerization mdpi.com. While not a direct polymerization of TVPP, this approach highlights how the tetra-functional nature of the porphyrin core can be exploited to create complex polymer architectures. The resulting star-shaped copolymers, THPP-(PNIPAM-b-PMAGA)4, exhibit thermosensitivity and can self-assemble into micelles, which have potential applications in targeted therapies mdpi.com.
The polymerization data for such star-shaped copolymers can be summarized as follows:
| Copolymer | Mn (GPC) | PDI (GPC) |
| THPP-(PNIPAM)4 | 15,800 | 1.25 |
| THPP-(PNIPAM-b-PMAGA)4 | 21,300 | 1.32 |
This table is based on data presented for THPP-(PNIPAM-b-PMAGA)4 copolymers and serves as an illustrative example of the types of data obtained in the characterization of porphyrin-based polymers. mdpi.com
Furthermore, porphyrin-containing polymers have been synthesized for various applications. For instance, amphiphilic PNIPAM-b-PTPPC6MA block copolymers containing porphyrin have been prepared and shown to self-assemble into micelles, which can be utilized as photosensitizers and drug carriers mdpi.com. The ability to tailor the polymer properties by selecting appropriate comonomers allows for the development of materials with specific functionalities.
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Fabrication
This compound and its derivatives, particularly those with coordinating functional groups like amino or carboxyl groups, are excellent building blocks for the fabrication of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). These crystalline porous materials are of great interest due to their high surface areas, tunable pore sizes, and potential applications in gas storage, separation, and catalysis.
The synthesis of porphyrin-based COFs often involves the condensation reaction between a porphyrin monomer with peripheral reactive groups and a complementary linker molecule. For example, tetra(4-aminophenyl)porphyrin (TAPP), a derivative of TVPP, has been widely used to construct COFs through the formation of imine or imide bonds iu.edu.sa. The reversible nature of the imine condensation reaction allows for the formation of highly crystalline and ordered frameworks iu.edu.samdpi.com.
A variety of porphyrin-based COFs have been synthesized using different linkers and reaction conditions. Some examples include:
COF-366: Synthesized from the condensation of TAPP and terephthaldehyde google.com.
TAPP-TFPP-COF: Formed through the condensation of TAPP and tetra(4-formylphenyl)porphyrin (TFPP) iu.edu.sa.
PCOF-1 and PCOF-2: Three-dimensional porphyrin COFs synthesized from the imine condensation of a planar porphyrin tetramine (TAPP or TABPP) and a rigid tetrahedral aldehyde rsc.org.
The properties of these porphyrin-based COFs are summarized in the table below:
| Framework | Building Blocks | Linkage | Key Properties |
| COF-366 | TAPP, Terephthaldehyde | Imine | Hole conducting with high mobility google.com |
| TAPP-TFPP-COF | TAPP, TFPP | Imine | High crystallinity, excellent stability, good porosity iu.edu.sa |
| PCOF-1 | TAPP, TFBM | Imine | 3D rutile type topology, BET surface area of 316 m²/g rsc.org |
| PCOF-2 | TABPP, TFBM | Imine | 3D rutile type topology, BET surface area of 234 m²/g rsc.org |
This table provides examples of COFs synthesized from a porphyrin derivative similar to TVPP.
In the realm of MOFs, porphyrin derivatives with carboxylate linkers, such as tetrakis(4-carboxyphenyl)porphyrin (TCPP), are commonly used to coordinate with metal ions or clusters mdpi.com. The resulting porphyrinic MOFs exhibit high stability and can be functionalized for various applications, including photocatalysis mdpi.comnih.gov. The choice of both the porphyrin linker and the metal secondary building unit (SBU) dictates the final topology and properties of the MOF nih.govencyclopedia.pub.
Supramolecular Assembly and Self-Organization into Nanostructures (e.g., Nanotubes, Aggregates)
The planar and aromatic nature of the porphyrin macrocycle in this compound facilitates its self-assembly into well-defined nanostructures through non-covalent interactions such as π-π stacking, hydrogen bonding, and van der Waals forces nih.gov. This bottom-up approach allows for the creation of a variety of morphologies, including nanotubes, nanorods, nanosheets, and aggregates.
The formation of these nanostructures is highly dependent on factors such as the solvent, temperature, and the specific functional groups on the porphyrin periphery. For instance, porphyrin derivatives can form J-type or H-type aggregates, which exhibit distinct spectroscopic signatures mdpi.com. J-aggregates are characterized by a red-shifted and narrowed absorption band, while H-aggregates show a blue-shifted band.
Research has demonstrated the formation of various porphyrin-based nanostructures:
Porphyrin Nanotubes: Can be formed through the electrostatic interactions of oppositely charged porphyrin monomers mdpi.com. These nanotubes can have diameters in the range of 50-70 nm and lengths of several microns mdpi.com.
Nanorods and Nanothorns: The ordered arrangement of meso-tetrakis(4-aminophenyl)porphyrin, a derivative of TVPP, into nanorods and nanothorns has been achieved through a phase-transfer method, driven by hydrogen bonding and π-π interactions nih.gov.
Porphyrin Nanosheets: Have been successfully prepared by the self-assembly of Sn(IV)5-(4-pyridyl)-10,15,20-triphenyl porphyrin in water using a reprecipitation method mdpi.com.
The morphology of the self-assembled nanostructures can be controlled by varying the experimental conditions. For example, the concentration of meso-tetrakis(4-aminophenyl)porphyrin in a chloroform (B151607)/methanol (B129727) solvent system influences the resulting morphology, leading to the formation of nanospheres, nanorods, or nanothorns nih.gov.
Hybrid Material and Nanocomposite Development
This compound and its derivatives can be integrated into hybrid materials and nanocomposites to combine their unique properties with those of other materials, such as polymers, metal oxides, or nanoparticles nih.gov. These hybrid materials often exhibit synergistic effects, leading to enhanced performance in various applications.
The vinyl groups of TVPP allow for its covalent attachment to polymer matrices, forming porphyrin-polymer hybrid materials researchgate.net. These materials can be designed to have specific optical, electronic, or catalytic properties. For example, polypyrrole films co-doped with tetrakis(4-carboxyphenyl)porphyrin have been synthesized and shown to have stable photoactivity, making them suitable for photoelectrochemical applications researchgate.net.
Porphyrins can also be incorporated into inorganic host materials, such as clays, layered semiconductors, and mesoporous materials, to create inorganic/organic hybrid materials elsevierpure.com. The interaction between the porphyrin and the inorganic host can significantly affect the photochemical properties of the porphyrin elsevierpure.com.
Furthermore, porphyrin-based nanocomposites can be developed by encapsulating porphyrins within nanoparticles or attaching them to the surface of nanostructures nih.gov. This approach can improve the solubility and stability of porphyrins in aqueous media and enhance their performance in applications such as photodynamic therapy nih.gov. For instance, porphyrin-conjugated mesoporous silica nanoparticles have been developed for combined imaging and therapeutic applications .
Bio-Inspired Systems and Advanced Biological Probes (Mechanistic and Methodological Research)
The photophysical properties of this compound and its analogues make them valuable tools for investigating biological processes, particularly those involving light-induced phenomena. This section focuses on the mechanistic studies of their photodynamic action.
Mechanistic Studies of Photodynamic Action (excluding clinical trials)
Photodynamic therapy (PDT) is a therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to generate reactive oxygen species (ROS) that can induce cell death nih.gov. Porphyrins, including derivatives of TVPP, are widely studied as photosensitizers due to their strong absorption in the visible region of the electromagnetic spectrum and their efficient generation of singlet oxygen.
The mechanism of photodynamic action involves two primary photochemical pathways, known as Type I and Type II reactions researchgate.netnih.gov:
Type I Mechanism: The excited triplet state of the photosensitizer can undergo electron transfer reactions with substrate molecules to produce radical ions. These radical ions can then react with molecular oxygen to generate superoxide anions (O₂⁻), hydroxyl radicals (•OH), and other ROS researchgate.net.
Type II Mechanism: The excited triplet state of the photosensitizer can directly transfer its energy to ground-state molecular oxygen (³O₂), which is a triplet state, to generate the highly reactive singlet oxygen (¹O₂) researchgate.netnih.gov. The Type II mechanism is often considered the dominant pathway in PDT.
The photophysical and photochemical processes involved in PDT can be summarized in the following steps:
Light Absorption: The photosensitizer absorbs a photon of light, transitioning from its ground state (S₀) to an excited singlet state (S₁).
Intersystem Crossing: The excited singlet state can undergo intersystem crossing to a longer-lived excited triplet state (T₁) nih.gov.
Energy Transfer (Type II): The excited triplet state photosensitizer transfers its energy to molecular oxygen, generating singlet oxygen researchgate.net.
Electron Transfer (Type I): Alternatively, the excited triplet state photosensitizer can react with biological substrates through electron transfer, leading to the formation of other ROS researchgate.net.
The efficiency of ROS generation is a critical factor in the efficacy of a photosensitizer. The quantum yield of singlet oxygen production (ΦΔ) is a key parameter used to quantify this efficiency. For example, the benzoporphyrin derivative 5,10,15,20-tetrakis(4-ethylphenyl)porphyrin has been reported to have a singlet oxygen quantum yield of 0.81 ± 0.23 nih.gov.
The subcellular localization of the photosensitizer also plays a crucial role in the mechanism of cell death thno.org. Depending on where the photosensitizer accumulates within the cell (e.g., mitochondria, lysosomes, plasma membrane), different cellular targets will be damaged by the generated ROS, leading to different modes of cell death, such as apoptosis or necrosis thno.org.
Development of Bio-Imaging Probes (focused on chemical/physical principles)
The unique photophysical properties of porphyrins, such as this compound, make them highly suitable for the development of bio-imaging probes. nih.gov These properties are rooted in the compound's distinct macrocyclic structure, which consists of four pyrrole-type rings connected by methine bridges. This extensive conjugated π-electron system is responsible for its strong absorption of light in the visible region of the electromagnetic spectrum. researchgate.net
The electronic absorption spectrum of a typical porphyrin is characterized by an intense absorption band in the near-UV region, known as the Soret band (around 400-450 nm), and several weaker bands in the visible region, called Q bands (between 500 and 700 nm). scielo.brresearchgate.net Upon absorption of light, the porphyrin molecule is promoted to an excited electronic state. From this excited state, it can return to the ground state through several pathways, two of which are particularly important for bio-imaging: fluorescence emission and intersystem crossing to a triplet state.
Fluorescence is the emission of a photon as the molecule relaxes from its lowest singlet excited state (S₁) back to the ground state (S₀). Porphyrins typically exhibit fluorescence emission in the red to near-infrared (NIR) region of the spectrum (600-800 nm). scielo.br This is advantageous for bio-imaging as it allows for deeper tissue penetration of the emitted light and minimizes interference from the autofluorescence of biological tissues, which typically occurs at shorter wavelengths. The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is a critical parameter for a bio-imaging probe. nih.gov
Alternatively, the excited singlet state can undergo intersystem crossing to a longer-lived triplet state (T₁). This triplet state can then transfer its energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen (¹O₂). While this property is the basis for photodynamic therapy (PDT), it can also be harnessed for certain imaging modalities. nih.govmdpi.com
The chemical and physical principles underlying the use of porphyrins like this compound as bio-imaging probes include:
Strong Absorption in the Visible Region: The high molar extinction coefficients of the Soret and Q bands allow for efficient light absorption, which is the initial step in any light-based imaging technique. researchgate.net
Fluorescence in the Red/NIR Region: Emission at longer wavelengths enhances signal-to-noise ratio by reducing background fluorescence from tissues. scielo.br
Tunable Photophysical Properties: The photophysical properties of the porphyrin core can be modulated by introducing different peripheral substituents. The vinylphenyl groups in this compound can be chemically modified to alter its solubility, targeting specificity, and electronic properties, thereby fine-tuning its performance as a bio-imaging probe. nih.gov
High Photostability: Porphyrins generally exhibit good stability against photobleaching, allowing for prolonged imaging sessions.
Potential for Multimodal Imaging: Porphyrins are excellent chelating agents for various metal ions. This allows for the incorporation of radioisotopes, such as ⁶⁴Cu, to transform a fluorescent probe into a dual-modality probe for both fluorescence imaging and Positron Emission Tomography (PET). nih.gov Furthermore, their ability to generate heat upon non-radiative decay makes them candidates for photoacoustic imaging (PAI) contrast agents. mdpi.comresearchgate.net
Table 1: Key Photophysical Properties of Porphyrin-Based Probes
| Property | Description | Relevance to Bio-Imaging |
|---|---|---|
| Soret Band | Intense absorption peak around 400-450 nm. scielo.br | Enables efficient excitation of the probe. |
| Q Bands | Weaker absorption bands in the 500-700 nm region. scielo.br | Allows for excitation at longer, more tissue-penetrating wavelengths. |
| Fluorescence Emission | Emission of light, typically in the 600-800 nm range. scielo.br | Provides the signal for fluorescence imaging with reduced background. |
| Fluorescence Quantum Yield (Φf) | The ratio of photons emitted to photons absorbed. mdpi.com | A higher quantum yield results in a brighter probe. |
| Singlet Oxygen Quantum Yield (ΦΔ) | The efficiency of generating singlet oxygen upon irradiation. mdpi.com | Primarily relevant for PDT, but can be used in specific imaging techniques. |
| Photostability | Resistance to degradation upon exposure to light. | Ensures signal stability over time for longer imaging experiments. |
Research into Protein and Nucleic Acid Interactions
The interaction of porphyrins with biomacromolecules such as proteins and nucleic acids is a subject of extensive research, driven by their potential applications in diagnostics and therapy. The planar structure, aromaticity, and peripheral substituents of this compound govern its binding affinity and mode of interaction with these biological targets.
Protein Interactions
Porphyrins are known to interact with a variety of proteins, with serum albumins being a well-studied example due to their role in the transport and distribution of molecules in the bloodstream. Studies on porphyrins structurally similar to this compound have provided insights into these interactions. For instance, the interaction of a meso-tetra(4-pyridylvinylphenyl)porphyrin with Human Serum Albumin (HSA) has been investigated using steady-state fluorescence emission and molecular docking. scielo.br
The binding of the porphyrin to HSA was found to be a spontaneous, weak association occurring in the ground state. scielo.brmdpi.com Molecular docking studies suggested that the primary binding site is within subdomain IB of the protein, with interactions being driven by hydrogen bonding and van der Waals forces. scielo.br Specifically, amino acid residues such as lysine (Lys-135 and Lys-161) were identified as potential hydrogen bonding sites with the porphyrin structure. scielo.br Such studies are crucial for understanding the pharmacokinetics of porphyrin-based agents.
Another area of research is the interaction of porphyrins with enzymes. For example, charged porphyrins have been identified as modulators of the 20S proteasome, a key enzyme complex involved in protein degradation. nih.gov Tetra-anionic porphyrins have been shown to act as activators of the human proteasome by mimicking the protein-protein interactions between the regulatory particles and the catalytic core of the enzyme. nih.govnih.gov This interaction is believed to be driven by an "electrostatic key code," where the charged porphyrin interacts with charged residues on the enzyme surface. nih.gov
Table 2: Research Findings on Porphyrin-Protein Interactions
| Porphyrin Type | Interacting Protein | Key Findings | Interaction Forces |
|---|---|---|---|
| meso-tetra(4-pyridylvinylphenyl)porphyrin | Human Serum Albumin (HSA) | Spontaneous, weak ground-state association; binding in subdomain IB. scielo.br | Hydrogen bonding, van der Waals forces. scielo.br |
| meso-Tetrakis(4-sulphonatophenyl)-porphyrin (anionic) | Human 20S Proteasome | Acts as an allosteric activator by promoting substrate gate opening. nih.govnih.gov | Electrostatic interactions. nih.gov |
Nucleic Acid Interactions
The interaction of synthetic porphyrins with nucleic acids like DNA is of significant interest for the development of DNA probes and potential anticancer agents. Cationic porphyrins, in particular, have been shown to associate with DNA through several distinct binding modes:
Intercalative Binding: The planar porphyrin macrocycle inserts itself between the base pairs of the DNA double helix. This mode of binding is favored at GC-rich sequences. nih.govnih.gov
Outside Binding: The porphyrin binds to the exterior of the DNA helix, typically in the grooves. This is more common at AT-rich sites. nih.gov
Outside Binding with Self-Stacking: Porphyrin molecules can stack along the DNA groove. nih.gov
The specific mode of interaction is influenced by the nature of the porphyrin's peripheral substituents and the presence of a central metal ion. nih.gov For example, metal-free and certain metallated derivatives of tetrakis(4-N-methylpyridyl)-porphine show different base specificities, with some favoring GC sites and others AT sites. nih.gov These interactions can be studied using techniques such as spectrophotometric titrations and circular dichroism, which reveal changes in the porphyrin's absorption spectrum and the DNA's structure upon binding. nih.gov
Furthermore, upon photoexcitation, porphyrins bound to DNA can induce strand scission. This can occur through oxidative damage to the nucleotide bases or the sugar-phosphate backbone, often mediated by singlet oxygen. nih.gov This "nuclease-like" activity is a key area of research for developing photosensitized DNA-cleaving agents. nih.gov
Table 3: Common Modes of Porphyrin-DNA Interaction
| Binding Mode | Description | Preferred DNA Sequence |
|---|---|---|
| Intercalation | Porphyrin inserts between DNA base pairs. nih.gov | GC-rich regions. nih.gov |
| Outside Binding | Porphyrin binds to the minor or major groove of DNA. nih.gov | AT-rich regions. nih.gov |
| Outside Binding with Self-Stacking | Aggregates of porphyrin form along the DNA groove. nih.gov | N/A |
Emerging Research Directions and Future Prospects for Tetra 4 Vinylphenyl Porphyrin
Development of Novel and Sustainable Synthetic Routes
One promising approach involves the application of microwave-assisted synthesis . This technique can significantly shorten reaction times and, in some cases, improve yields compared to conventional heating methods. The focused heating provided by microwaves allows for rapid and uniform energy distribution, leading to faster reaction kinetics.
Another key area of development is the exploration of greener reaction media . Water, as a benign and abundant solvent, is being investigated as an alternative to traditional organic solvents like propionic acid, which can be corrosive and difficult to remove. While the hydrophobic nature of the reactants presents a challenge, the use of surfactants or co-solvents can facilitate the reaction in aqueous environments.
Furthermore, the use of solid acid catalysts is being explored to replace homogeneous acid catalysts. Solid acids, such as zeolites and clays, offer advantages in terms of easier separation from the reaction mixture, reusability, and reduced corrosion, contributing to a more sustainable process.
Two primary synthetic pathways are employed for obtaining tetra(4'-vinylphenyl)porphyrin and its precursors:
Direct Condensation: This method involves the direct reaction of 4-vinylbenzaldehyde (B157712) with pyrrole (B145914) in the presence of an acid catalyst. While straightforward, this approach can be challenging due to the potential for polymerization of the vinyl groups under the acidic and often high-temperature reaction conditions.
Post-Synthetic Modification: A more common and versatile strategy involves the synthesis of a stable precursor porphyrin, such as tetra(4-bromophenyl)porphyrin or tetra(4-formylphenyl)porphyrin, followed by the introduction of the vinyl groups in a subsequent step. This approach allows for greater control over the final structure and avoids the complications associated with the direct use of vinyl-substituted aldehydes. Common post-synthetic modification techniques include:
Wittig Reaction: This reaction involves the treatment of tetra(4-formylphenyl)porphyrin with a phosphorus ylide to form the vinyl group. Greener variations of the Wittig reaction are being explored, including solvent-free conditions and the use of less hazardous bases. nih.gov
Heck Coupling: This palladium-catalyzed cross-coupling reaction provides a versatile method for the vinylation of tetra(4-bromophenyl)porphyrin by reacting it with a suitable olefin. nih.gov
Suzuki Coupling: Another powerful palladium-catalyzed reaction, the Suzuki coupling can be used to couple tetra(4-bromophenyl)porphyrin with a vinylboronic acid derivative. rsc.org
The table below summarizes and compares some of these synthetic approaches.
| Synthetic Method | Precursor | Key Reagents | Advantages | Disadvantages | Sustainability Aspect |
| Direct Condensation | 4-Vinylbenzaldehyde, Pyrrole | Acid catalyst (e.g., propionic acid) | One-step process | Risk of vinyl group polymerization, potentially lower yields | Use of corrosive acids, high temperatures |
| Wittig Reaction | Tetra(4-formylphenyl)porphyrin | Phosphorus ylide | High yields, good functional group tolerance | Stoichiometric amounts of phosphine (B1218219) oxide byproduct | Potential for solvent-free conditions |
| Heck Coupling | Tetra(4-bromophenyl)porphyrin | Olefin, Palladium catalyst, Base | High yields, good functional group tolerance | Use of expensive palladium catalyst, requires inert atmosphere | Catalyst can often be recycled |
| Suzuki Coupling | Tetra(4-bromophenyl)porphyrin | Vinylboronic acid, Palladium catalyst, Base | High yields, excellent functional group tolerance | Use of expensive palladium catalyst, requires inert atmosphere | Catalyst can often be recycled |
Advanced Functionalization Strategies for Tunable Properties
The four vinyl groups of this compound serve as versatile handles for a wide range of post-synthetic modifications, enabling the fine-tuning of its electronic, photophysical, and chemical properties. These advanced functionalization strategies are crucial for tailoring the molecule for specific applications.
One of the most explored avenues is the use of the vinyl groups as dienophiles or dienes in Diels-Alder reactions . This [4+2] cycloaddition reaction allows for the annulation of new ring systems onto the porphyrin periphery, which can significantly alter its electronic structure and solubility. For example, reaction with electron-deficient dienophiles can lead to the formation of porphyrin-fused chlorins or bacteriochlorins, which exhibit red-shifted absorption spectra, a desirable property for applications in photodynamic therapy and near-infrared imaging. iieta.orgmdpi.com
Thiol-ene click chemistry represents another powerful tool for the functionalization of the vinyl groups. This radical-mediated reaction proceeds with high efficiency and selectivity under mild conditions, allowing for the attachment of a wide variety of thiol-containing molecules, including biomolecules, polymers, and nanoparticles. This strategy is particularly useful for surface modification and the creation of hybrid materials. nih.gov
The vinyl groups also provide a platform for polymer grafting . Through various polymerization techniques, such as free radical polymerization or controlled radical polymerization methods like RAFT (Reversible Addition-Fragmentation chain Transfer), polymers can be grown directly from the porphyrin core. This "grafting from" approach allows for the synthesis of star-shaped polymers with a porphyrin core, which can exhibit unique solution properties and be utilized in applications such as drug delivery and light-harvesting systems. rsc.orgresearchgate.net
Furthermore, the vinyl groups can participate in various other chemical transformations, including:
Epoxidation: Conversion of the vinyl groups to epoxides, which can then be opened by various nucleophiles to introduce a range of functional groups.
Hydroformylation: Addition of a formyl group and a hydrogen atom across the double bond, providing a route to aldehyde-functionalized porphyrins.
Metathesis: Cross-metathesis with other olefins to introduce new substituents or ring-closing metathesis to create cyclic structures.
The table below provides an overview of some advanced functionalization strategies for this compound.
| Functionalization Strategy | Reagents/Conditions | Resulting Modification | Tunable Properties |
| Diels-Alder Reaction | Dienophiles (e.g., maleimides, quinones) | Fused ring systems | Electronic absorption, redox potentials, solubility |
| Thiol-ene Click Chemistry | Thiols, photo or thermal initiator | Thioether linkages | Surface properties, biocompatibility, solubility |
| Polymer Grafting | Monomers, initiator | Polymer chains attached to the porphyrin | Solubility, self-assembly, processability |
| Epoxidation | Oxidizing agents (e.g., m-CPBA) | Epoxide rings | Reactivity for further functionalization |
Integration into Complex Hybrid and Multicomponent Systems
The reactive vinyl groups of this compound make it an excellent candidate for integration into complex hybrid and multicomponent systems. By serving as a building block in larger architectures, its unique properties can be combined with those of other materials to create novel functionalities.
A significant area of research is the incorporation of this compound into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) . nih.goviieta.org In these crystalline porous materials, the porphyrin unit can act as a structural linker. The vinyl groups can be pre-functionalized to introduce coordinating groups (e.g., carboxylic acids, pyridyls) necessary for MOF formation, or they can be used for post-synthetic modification of the framework. Porphyrin-based MOFs and COFs are being investigated for applications in gas storage and separation, heterogeneous catalysis, and sensing, where the porphyrin's photophysical and catalytic properties are combined with the high surface area and ordered porosity of the framework.
The vinyl groups also facilitate the polymerization of this compound, either through self-polymerization or copolymerization with other monomers. This leads to the formation of porphyrin-based polymers where the porphyrin units are incorporated into the polymer backbone or as pendant groups. These materials are of interest for applications in organic electronics, light-harvesting, and as sensory materials, as the close proximity of the porphyrin units can lead to unique electronic and energy transfer properties. researchgate.net
Furthermore, this compound can be integrated into nanocomposites by grafting it onto the surface of nanoparticles (e.g., silica (B1680970), gold, quantum dots) or by encapsulating it within nanostructured hosts. mdpi.com The vinyl groups provide a convenient anchor point for covalent attachment to the nanoparticle surface, leading to stable hybrid materials. These nanocomposites can exhibit a combination of the properties of the porphyrin (e.g., photosensitization, fluorescence) and the nanoparticle (e.g., plasmonic enhancement, magnetic properties), making them promising for applications in bioimaging, targeted therapy, and catalysis.
The table below summarizes the integration of this compound into various complex systems.
| System | Integration Method | Key Features | Potential Applications |
| Metal-Organic Frameworks (MOFs) | Use as a linker (after functionalization of vinyl groups) | High surface area, ordered porosity, catalytic/photophysical properties | Gas storage, catalysis, sensing |
| Covalent Organic Frameworks (COFs) | Use as a building block | Crystalline, porous, tunable electronic properties | Organic electronics, photocatalysis |
| Porphyrin-Based Polymers | Polymerization of vinyl groups | Processability, tunable optoelectronic properties | Light-harvesting, sensors, organic electronics |
| Nanocomposites | Grafting onto nanoparticle surfaces | Synergistic properties of porphyrin and nanoparticle | Bioimaging, phototherapy, catalysis |
Application of Machine Learning and Artificial Intelligence in Porphyrin Design and Discovery
The vast chemical space of possible porphyrin derivatives presents a significant challenge for traditional, Edisonian approaches to materials discovery. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate the design and discovery of new porphyrins with tailored properties, including derivatives of this compound. nih.govrsc.org
By training on large datasets of known porphyrins and their experimental or computationally predicted properties, ML models can learn complex structure-property relationships. These models can then be used for:
Property Prediction: Accurately predicting the electronic, optical, and catalytic properties of novel porphyrin structures, including derivatives of this compound. This allows for the rapid screening of large virtual libraries of compounds without the need for time-consuming and expensive synthesis and characterization. For example, ML models can predict the absorption and emission spectra, redox potentials, and catalytic activity of porphyrins based on their molecular structure. nih.goviieta.org
Inverse Design: In an inverse design approach, the desired properties are specified, and the ML model generates new molecular structures that are predicted to exhibit those properties. This "design-on-demand" capability can significantly accelerate the discovery of new materials for specific applications. For instance, an AI algorithm could be tasked with designing a this compound derivative with an optimized absorption spectrum for a particular light-harvesting application.
High-Throughput Virtual Screening: ML models can be used to rapidly screen vast virtual libraries of porphyrin derivatives to identify promising candidates for a specific application. This can involve screening for compounds with high catalytic activity for a particular reaction, strong binding affinity to a biological target, or optimal photophysical properties for a sensing application. researchgate.net
The development of accurate and reliable ML models for porphyrin design requires large, high-quality datasets. The generation of such datasets through high-throughput computational chemistry and automated experimental platforms is a crucial area of ongoing research. Furthermore, the development of interpretable AI models that provide insights into the underlying structure-property relationships is essential for guiding rational molecular design.
The table below highlights the key applications of ML and AI in the design of porphyrins.
| Application | Description | Impact on Porphyrin Research |
| Property Prediction | Using ML models to predict the properties of new porphyrin structures. | Accelerates the screening of candidate molecules and reduces the need for extensive experimentation. |
| Inverse Design | Using AI to generate novel porphyrin structures with desired properties. | Enables the "on-demand" design of functional molecules for specific applications. |
| High-Throughput Virtual Screening | Rapidly screening large virtual libraries of porphyrins to identify promising candidates. | Significantly expands the scope of molecules that can be considered for a given application. |
Exploration of New Catalytic Transformations and Electrocatalytic Systems
Porphyrins are well-known for their catalytic activity, largely due to their ability to chelate a wide variety of metal ions and their electronically versatile macrocyclic structure. The vinylphenyl groups of this compound offer unique opportunities for the development of novel catalytic and electrocatalytic systems.
The vinyl groups can be utilized to immobilize the porphyrin catalyst onto solid supports, such as polymers, silica, or carbon materials. This covalent attachment can prevent catalyst leaching, facilitate catalyst recovery and reuse, and in some cases, enhance catalytic activity and stability. The resulting heterogeneous catalysts are highly desirable for industrial applications and sustainable chemical processes.
Furthermore, the electronic properties of the porphyrin macrocycle can be tuned by functionalizing the vinyl groups , which in turn can influence the catalytic activity of the central metal ion. For example, the introduction of electron-withdrawing or electron-donating groups can modulate the redox potential of the metal center, making it more or less active for a particular catalytic transformation.
Metallated derivatives of this compound are being explored as catalysts for a range of important chemical reactions, including:
Oxidation Reactions: Mimicking the function of cytochrome P450 enzymes, iron and manganese porphyrins are effective catalysts for the oxidation of hydrocarbons, including the epoxidation of alkenes and the hydroxylation of alkanes. nih.gov
Reduction Reactions: Porphyrins can catalyze various reduction reactions, including the electrochemical reduction of carbon dioxide (CO2) to valuable fuels and chemicals. rsc.orgrsc.org The development of efficient and selective catalysts for CO2 reduction is a major goal in the field of renewable energy.
Electrocatalysis: Porphyrins immobilized on electrode surfaces are being investigated as electrocatalysts for important energy-related reactions, such as the oxygen reduction reaction (ORR), the oxygen evolution reaction (OER), and the hydrogen evolution reaction (HER). nih.govnih.govmdpi.com These reactions are central to technologies such as fuel cells and water splitting.
The table below summarizes potential catalytic applications of this compound derivatives.
| Catalytic Reaction | Metal Center | Role of Vinylphenyl Groups | Potential Application |
| Alkene Epoxidation | Fe, Mn | Immobilization, electronic tuning | Fine chemical synthesis |
| CO2 Reduction | Co, Fe | Immobilization, electronic tuning | Renewable energy, carbon capture and utilization |
| Oxygen Reduction Reaction (ORR) | Co, Fe | Immobilization on electrode, electronic tuning | Fuel cells |
| Oxygen Evolution Reaction (OER) | Co, Ni | Immobilization on electrode, electronic tuning | Water splitting, metal-air batteries |
| Hydrogen Evolution Reaction (HER) | Co, Ni | Immobilization on electrode, electronic tuning | Water splitting |
Research into Next-Generation Sensing Platforms and Devices
The unique photophysical properties of porphyrins, such as their strong absorption in the visible region and their fluorescence, make them excellent candidates for the development of optical sensors. The vinylphenyl groups of this compound provide a versatile platform for the design of next-generation sensing platforms and devices with enhanced sensitivity, selectivity, and functionality.
The vinyl groups can be used to covalently attach the porphyrin to a solid support , such as a glass slide, a polymer film, or a nanoparticle. This immobilization is crucial for the fabrication of robust and reusable sensors. For example, porphyrin-functionalized nanoparticles can be used for the development of highly sensitive bioassays.
Furthermore, the vinyl groups can be functionalized with specific recognition elements , such as antibodies, aptamers, or small molecules, that can selectively bind to a target analyte. This "molecular recognition" event can induce a change in the photophysical properties of the porphyrin, such as a shift in its absorption or emission wavelength, or a change in its fluorescence intensity or lifetime. This change can then be detected and correlated to the concentration of the analyte.
Porphyrin-based sensors are being developed for a wide range of applications, including:
Chemical Sensing: Detection of metal ions, anions, and small organic molecules in environmental and industrial samples.
Biosensing: Detection of biomolecules, such as proteins, DNA, and glucose, for clinical diagnostics and biomedical research.
Gas Sensing: Detection of gases, such as oxygen, nitric oxide, and volatile organic compounds (VOCs), for applications in environmental monitoring and medical diagnostics.
The development of next-generation sensing platforms based on this compound is focused on improving sensitivity and selectivity, as well as enabling multiplexed detection of multiple analytes simultaneously. The integration of these porphyrin-based sensors into microfluidic devices and other portable platforms is also a key area of research, with the goal of developing low-cost and easy-to-use diagnostic tools.
The table below outlines the components and principles of sensing platforms based on this compound.
| Sensor Type | Recognition Element | Signal Transduction | Target Analyte |
| Optical Chemical Sensor | Ionophores, specific binding sites | Change in absorption or fluorescence | Metal ions, anions |
| Optical Biosensor | Antibodies, aptamers, enzymes | Change in fluorescence intensity or lifetime | Proteins, DNA, glucose |
| Gas Sensor | - | Quenching of fluorescence by the analyte gas | Oxygen, nitric oxide |
Q & A
Q. What are the recommended methods for synthesizing Tetra(4'-vinylphenyl)porphyrin, and how does the vinyl group influence reaction conditions?
Methodological Answer:
- Synthesis Route : Use Adler-Longo methodology, involving condensation of 4-vinylbenzaldehyde and pyrrole in refluxing propionic acid . Adjust stoichiometry (e.g., 4-vinylbenzaldehyde:pyrrole ratio of 1:1.5) to optimize yield.
- Vinyl Group Considerations : The vinyl group is susceptible to polymerization under acidic conditions. Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) to prevent side reactions .
- Purification : Column chromatography (silica gel, CH₂Cl₂/hexane gradient) followed by recrystallization in CHCl₃/MeOH to isolate pure product. Confirm purity via HPLC (≥95%) .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
Methodological Answer:
- UV-Vis Spectroscopy : Expect a Soret band at ~420 nm and Q-bands between 500–650 nm. Aggregation (e.g., H/J-aggregates) causes spectral splitting, detectable via pH titration .
- ¹H NMR : Vinyl protons (δ 5.2–6.0 ppm) and pyrrolic protons (δ -2.5 to -3.5 ppm, broad) confirm structure. Use deuterated DMSO or CDCl₃ for solubility .
- FT-IR : Vinyl C=C stretch (~1630 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) validate functional groups .
Q. How does the solubility of this compound vary with solvent systems, and what conditions optimize its stability in lab settings?
Methodological Answer:
- Solubility Profile : Soluble in polar aprotic solvents (DMSO, DMF) and halogenated solvents (CHCl₃). Insoluble in water or alcohols due to hydrophobic aryl/vinyl groups .
- Stability : Store under inert gas at -20°C. Avoid light exposure to prevent photodegradation. Use stabilizing agents (e.g., PVP) in aqueous suspensions .
Advanced Research Questions
Q. What strategies enable functionalization of the vinyl groups in this compound for applications like polymer conjugation or MOF construction?
Methodological Answer:
- Radical Polymerization : Initiate with AIBN in DMF at 70°C to create porphyrin-polymer hybrids. Monitor molecular weight via GPC .
- Click Chemistry : Use thiol-ene "click" reactions with mercaptoacetic acid to introduce carboxylate anchors for metal coordination .
- MOF Integration : Coordinate vinyl groups with Zn²+ or Cu²+ nodes under solvothermal conditions (e.g., DMF/H₂O at 80°C). Confirm porosity via BET analysis .
Q. How do aggregation phenomena of this compound in solution affect its photophysical properties, and how can these be experimentally controlled?
Methodological Answer:
- Aggregation Drivers : Acidic pH (<2) induces H-aggregation (blue-shifted Soret), while high ionic strength (NaCl >0.1 M) promotes J-aggregation (red-shifted Soret) .
- Mitigation Techniques : Add surfactants (CTAB) or adjust solvent polarity (THF/H₂O mixtures) to stabilize monomers. Use dynamic light scattering (DLS) to monitor aggregate size .
Q. What mechanistic insights explain the electrochemical behavior of this compound at solid-liquid interfaces, and how does this influence electrocatalysis?
Methodological Answer:
- Electrode Modification : Immobilize via thiol-gold interactions (e.g., using 4-mercaptopyridine linkers). Cyclic voltammetry reveals redox peaks at -0.5 V (oxidation) and -1.2 V (reduction vs. Ag/AgCl) .
- Catalytic Applications : Metallate with Co(II) or Fe(III) to enhance oxygen reduction reaction (ORR) activity. Compare turnover frequency (TOF) in acidic vs. alkaline media .
Q. How should researchers address contradictions in reported quantum yields (ΦΔ) or catalytic efficiencies of this compound derivatives?
Methodological Answer:
- Descriptor Analysis : Use computational models (e.g., SVR with 2D autocorrelation descriptors) to correlate substituent effects (e.g., electron-withdrawing vinyl groups) with ΦΔ. Halogenation analogues (e.g., bromo vs. iodo) show ΦΔ variations up to 30% .
- Standardization : Control solvent purity, excitation wavelengths (e.g., 420 nm for singlet oxygen), and use reference dyes (methylene blue) for cross-lab calibration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
